molecular formula C6H6N4 B3048117 4,4'-Bi-1H-imidazole CAS No. 157255-75-9

4,4'-Bi-1H-imidazole

Cat. No.: B3048117
CAS No.: 157255-75-9
M. Wt: 134.14 g/mol
InChI Key: XHQBYEXEZXWROH-UHFFFAOYSA-N
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Description

4,4'-Bi-1H-imidazole ( 157255-75-9) is a versatile biimidazole-based organic scaffold designed for advanced research and development. Its molecular structure, featuring linked imidazole rings, makes it a valuable precursor and building block in coordination chemistry and materials science. Researchers utilize this compound as a key intermediate in the synthesis of more complex functional molecules, such as specialized polymers and metal-organic frameworks (MOFs). In application-oriented research, biimidazole derivatives are extensively explored as potent chelating agents for metal ions and as critical components in the development of non-noble metal photocatalytic systems. For instance, structurally related cobalt complexes incorporating biimidazole-type ligands have demonstrated high efficiency and selectivity in the photocatalytic reduction of CO₂ to formate, highlighting their potential in sustainable energy applications . Furthermore, such biimidazole compounds serve as intermediates for biologically active substances, components in polyurethane, and in the synthesis of high-energy materials . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-imidazol-5-yl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBYEXEZXWROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C2=CN=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413598
Record name 4,4'-Bi-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157255-75-9
Record name 4,4'-Bi-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-Bi-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Introduction

This compound is a heterocyclic organic compound consisting of two imidazole rings linked at the 4-position. The arrangement of these rings and the intermolecular interactions in the solid state are crucial for understanding its chemical and physical properties. These properties, in turn, influence its potential applications in areas such as the design of novel pharmaceuticals, coordination polymers, and functional materials. This guide serves as a detailed reference for researchers working with this compound.

Synthesis and Crystallization

A reliable method for the synthesis of this compound involves the reaction of glyoxal with ammonia. The following protocol has been adapted from established synthetic methodologies for imidazole compounds.

Experimental Protocol: Synthesis

Materials:

  • Glyoxal (40% aqueous solution)

  • Ammonia solution (25% aqueous solution)

  • Ethanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, a solution of glyoxal in water is slowly added to a stirred aqueous solution of ammonia at room temperature.

  • The reaction mixture is then heated to 60-70 °C and maintained at this temperature for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.

Procedure:

  • A minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) is heated to dissolve the purified this compound, creating a saturated solution.

  • The hot solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

  • Over a period of several days to a week, well-formed crystals should appear.

  • A suitable single crystal is carefully selected under a microscope for X-ray diffraction analysis.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 269512 .

Data Presentation

The key crystallographic and structural data are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
CCDC Deposition Number269512
Empirical FormulaC₆H₆N₄
Formula Weight134.14 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a3.825(2) Å
b9.534(5) Å
c8.356(4) Å
α90°
β100.58(3)°
γ90°
Volume299.4(3) ų
Z2
Density (calculated)1.488 Mg/m³
Absorption Coefficient0.103 mm⁻¹
F(000)140
Data Collection
DiffractometerBruker SMART APEX
Theta range for data collection2.65 to 28.27°
Index ranges-5<=h<=4, -12<=k<=12, -11<=l<=10
Reflections collected2933
Independent reflections753 [R(int) = 0.0345]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters753 / 0 / 47
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0410, wR2 = 0.1097
R indices (all data)R1 = 0.0535, wR2 = 0.1178

Table 2: Selected Bond Lengths for this compound

BondLength (Å)
N1-C21.325(2)
N1-C51.378(2)
N3-C21.332(2)
N3-C41.371(2)
C4-C51.362(2)
C4-C4'1.453(3)

Table 3: Selected Bond Angles for this compound

AngleAngle (°)
C2-N1-C5107.9(1)
C2-N3-C4108.1(1)
N1-C2-N3111.3(1)
N3-C4-C5105.8(1)
N3-C4-C4'125.7(1)
C5-C4-C4'128.5(1)
N1-C5-C4106.9(1)
Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a general methodology for the collection and analysis of single-crystal X-ray diffraction data.

Procedure:

  • A suitable single crystal of this compound is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

  • The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization reactants Glyoxal + Ammonia reaction Reaction in Aqueous Solution (60-70 °C) reactants->reaction workup Solvent Removal reaction->workup purification Recrystallization (Ethanol/Water) workup->purification dissolution Dissolution in Hot Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection xrd Single-Crystal X-ray Diffraction crystal_selection->xrd data_processing Data Processing and Structure Solution xrd->data_processing refinement Structure Refinement data_processing->refinement cif Crystallographic Information File (CIF) refinement->cif

Experimental workflow for this compound.

Conclusion

This technical guide provides essential data and detailed protocols for the synthesis, crystallization, and crystal structure analysis of this compound. The presented information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this important heterocyclic compound.

An In-depth Technical Guide to the Spectroscopic Properties of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4'-Bi-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide leverages data from its closely related isomer, 2,2'-Bi-1H-imidazole, and other substituted biimidazole derivatives to present a thorough and predictive analysis.

Introduction

This compound is a molecule composed of two imidazole rings linked at their 4-positions. The imidazole moiety is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines. The arrangement of the two imidazole rings in this compound results in a unique electronic and structural profile, making its spectroscopic characterization crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide will delve into its expected characteristics across several key spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound, primarily based on data from its 2,2'-isomer and related derivatives.

Table 1: UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
HCl (aq)~274Not Reported[1]

Note: Data is for 2,2'-Bi-1H-imidazole and is expected to be similar for the 4,4'-isomer, though slight shifts in λmax and changes in molar absorptivity may occur due to the different substitution pattern.

Table 2: Fluorescence Emission Data

SolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
VariousNot ReportedNot ReportedNot Reported[2]

Table 3: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-2, H-2'~8.20s-Inferred
H-5, H-5'~7.80s-Inferred
NH~12.90br s-Inferred

Note: Chemical shifts are estimated for this compound based on the principles of NMR spectroscopy and data from related imidazole compounds. The symmetrical nature of the 4,4'-isomer would lead to a simpler spectrum compared to unsymmetrical derivatives.

Table 4: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)Reference
C-2, C-2'~138.0Inferred
C-4, C-4'~125.0Inferred
C-5, C-5'~118.0Inferred

Note: Chemical shifts are estimated for this compound. The exact positions will be influenced by the electronic effects of the linkage between the two rings.

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration ModeIntensityReference
3400-2500N-H stretchingBroad, Strong[3]
3150-3000C-H stretching (aromatic)Medium[3]
1650-1500C=C and C=N stretchingMedium-Strong[3]
1480-1400Ring stretchingMedium[3]
1100-1000In-plane C-H bendingMedium[3]
900-650Out-of-plane C-H bendingStrong[3]

Note: These are characteristic ranges for imidazole-containing compounds and are expected to be present in the IR spectrum of this compound.

Table 6: Mass Spectrometry Data

Ionm/zFragmentation Pathway
[M]⁺134.06Molecular Ion
[M-HCN]⁺107.05Loss of hydrogen cyanide
[M-2HCN]⁺80.04Sequential loss of two molecules of hydrogen cyanide

Note: Fragmentation patterns are predicted based on the known fragmentation of imidazole and its derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or water with acid/base for solubility) to a concentration of 1x10⁻³ M. A series of dilutions are then made to obtain concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is blanked using the same solvent as the sample. The absorption spectra of the sample solutions are then recorded over a wavelength range of 200-800 nm.

  • Data Analysis: The wavelength of maximum absorption (λmax) is determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Sample Preparation: Sample solutions are prepared as described for UV-Vis spectroscopy, often at a lower concentration (e.g., 1x10⁻⁶ M) to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and an emission detector is used.

  • Data Acquisition: An excitation wavelength (λex), typically the λmax from the UV-Vis spectrum, is selected. The emission spectrum is then recorded over a wavelength range longer than the excitation wavelength.

  • Data Analysis: The wavelength of maximum emission (λem) is identified. The fluorescence quantum yield (Φ) can be determined relative to a known standard (e.g., quinine sulfate).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

    • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The multiplicity (singlet, doublet, etc.) and coupling constants (J) for ¹H NMR signals are determined.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a fragmentation pattern.

  • Data Analysis: The m/z of the molecular ion is used to confirm the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Characterization Synthesis Synthesis & Purification of this compound UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR Mass_Spec Mass Spectrometry Synthesis->Mass_Spec Absorption_Data Absorption Maxima (λmax) Molar Absorptivity (ε) UV_Vis->Absorption_Data Emission_Data Emission Maxima (λem) Quantum Yield (Φ) Fluorescence->Emission_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Mass_Spec->MS_Data Structural_Elucidation Structural Elucidation & Purity Assessment Absorption_Data->Structural_Elucidation Emission_Data->Structural_Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic properties of this compound. While direct experimental data for this specific isomer is limited in the current literature, by drawing comparisons with its 2,2'-isomer and other related imidazole derivatives, a comprehensive and predictive spectroscopic profile has been established. The provided experimental protocols offer a solid foundation for researchers to obtain and analyze the spectroscopic data for this and similar compounds. The continued characterization of such fundamental heterocyclic structures is vital for advancing their application in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Thermal Stability of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

This technical guide provides a detailed overview of the thermal stability of 4,4'-Bi-1H-imidazole and related heterocyclic compounds. Due to the limited availability of specific thermal analysis data for this compound in publicly accessible literature, this report presents data for the closely related isomer, 2,2'-Bi-1H-imidazole, and an analogous compound, 4,4'-Bis-1,2,4-triazole, to offer valuable comparative insights. The guide includes detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial for assessing the thermal properties of such compounds. Furthermore, this document features visualizations of a typical experimental workflow for thermal analysis and a plausible thermal decomposition pathway for bi-imidazole compounds, rendered using Graphviz. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of imidazole-based compounds.

Introduction to the Thermal Stability of Bi-imidazole Compounds

Quantitative Thermal Analysis Data

Quantitative data on the thermal decomposition of this compound is not extensively reported in the available scientific literature. However, data for the related isomer, 2,2'-Bi-1H-imidazole, and a similar heterocyclic compound, 4,4'-Bis-1,2,4-triazole, offer valuable comparative insights into the expected thermal behavior.

Compound NameAnalysis TypeKey FindingsReference
2,2'-Bi-1H-imidazole TGAReported to be stable up to approximately 427 °C.General literature on heterocyclic compound stability
4,4'-Bis-1,2,4-triazole (BTz) DSC/TGAExhibits a solid-solid phase transition around 170 °C, followed by melting at approximately 270 °C. The peak thermal decomposition temperature is 290.0 °C at a heating rate of 10 °C·min⁻¹. The decomposition temperature extrapolated to a heating rate of zero is 256.3 °C.[1]

Experimental Protocols

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on heterocyclic organic compounds like this compound.

3.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500)

  • High-precision microbalance

  • Sample pans (typically alumina or platinum)

  • Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible. For materials that may release large amounts of gas, a smaller sample size and partially filled crucible are recommended to prevent sample expulsion.

  • Instrument Setup: The crucible is placed onto the TGA balance mechanism within the furnace.

  • Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and to carry away any gaseous decomposition products.

  • Temperature Program: A dynamic heating program is initiated. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of mass loss at different stages.

3.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This provides information on melting point, glass transitions, and enthalpy of transitions.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments, PerkinElmer)

  • Sample pans (typically aluminum) and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan. The pan is then hermetically sealed with a lid using a crimper. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in their respective positions in the DSC cell.

  • Atmosphere Control: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: A temperature program is initiated, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. A common heating and cooling rate is 10 °C/min. The temperature range should encompass the expected transitions.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition). The peak area is used to calculate the enthalpy of the transition. The onset temperature of the melting peak is typically reported as the melting point for pure organic compounds.[2]

Visualizations

4.1. Experimental Workflow for Thermal Stability Analysis

G Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation Sample Obtain pure this compound Weigh Accurately weigh 5-10 mg for TGA and 2-5 mg for DSC Sample->Weigh LoadTGA Load sample into TGA crucible Weigh->LoadTGA TGA Sample LoadDSC Load and seal sample in DSC pan Weigh->LoadDSC DSC Sample RunTGA Heat at 10 °C/min under N2 atmosphere LoadTGA->RunTGA DataTGA Record mass vs. temperature RunTGA->DataTGA AnalyzeTGA Determine decomposition temperature and mass loss DataTGA->AnalyzeTGA RunDSC Heat/cool/heat cycle at 10 °C/min under N2 LoadDSC->RunDSC DataDSC Record heat flow vs. temperature RunDSC->DataDSC AnalyzeDSC Identify melting point and enthalpy of fusion DataDSC->AnalyzeDSC Report Compile Thermal Stability Report AnalyzeTGA->Report AnalyzeDSC->Report

Caption: Workflow for assessing the thermal stability of this compound.

4.2. Plausible Thermal Decomposition Pathway

G Hypothetical Thermal Decomposition Pathway for a Bi-imidazole A This compound (Solid) B Initial Bond Scission (e.g., C-C bond between rings) A->B Heat C Imidazole Ring Fragmentation B->C Further Decomposition D Formation of Gaseous Products (e.g., HCN, NH3, N2, hydrocarbons) C->D E Char Residue C->E

Caption: A plausible thermal decomposition pathway for a bi-imidazole compound.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability of this compound, addressing the topic through comparative data, detailed experimental protocols, and illustrative diagrams. While direct quantitative thermal analysis data for this compound remains elusive in the current literature, the information provided for its isomer and a triazole analogue serves as a valuable benchmark for researchers. The detailed TGA and DSC protocols offer a solid foundation for conducting thermal analysis, and the workflow and pathway diagrams provide a clear visual representation of the experimental process and potential decomposition mechanism. It is recommended that future work include the experimental determination of the thermal properties of this compound to fill the existing data gap.

References

Solubility of 4,4'-Bi-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Solubility Profile and Methodologies for its Determination

This technical guide provides a comprehensive overview of the solubility of 4,4'-Bi-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's behavior in various solvents, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Solubility can be determined under two principal conditions:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves in a solvent under non-equilibrium conditions. It is often the preferred method in high-throughput screening during early-stage drug discovery due to its speed and suitability for automated systems.[1][2] Kinetic solubility is typically determined by adding a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer and observing the formation of a precipitate.[3][4]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium.[5][6] This measurement is crucial for lead optimization and formulation development, as it reflects the stable state of the compound in a given solvent.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Solubility Profile of this compound and its Isomer

Qualitative and Quantitative Data for 2,2'-Biimidazole

2,2'-Biimidazole is known to be soluble in polar solvents such as methanol, water, and dimethyl sulfoxide (DMSO).[9][10] A quantitative value for its solubility is reported as 1.5 g/L at 25 °C, although the solvent is not explicitly specified, it is presumed to be water.[11] It has also been noted that certain metal complexes of 2,2'-biimidazole, such as the homoleptic chromium(III) complex, exhibit poor solubility in most solvents.[12]

Table 1: Solubility Data for 2,2'-Biimidazole

SolventSolubilityTemperature (°C)Notes
Water1.5 g/L (Slightly Soluble)25[11]
MethanolSolubleNot Specified[9][10]
Dimethyl Sulfoxide (DMSO)SolubleNot Specified[9][10]

Inferred Solubility of this compound

Based on its chemical structure, this compound possesses two imidazole rings, which contain both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites. This suggests that it will likely exhibit solubility in polar protic solvents like water and alcohols through hydrogen bonding interactions. The presence of two imidazole moieties may also contribute to a higher melting point and stronger crystal lattice energy compared to a single imidazole ring, which could potentially limit its solubility. It is reasonable to predict that, similar to its 2,2'-isomer, this compound will be soluble in polar aprotic solvents like DMSO. Its solubility in non-polar organic solvents is expected to be low.

Experimental Protocols for Solubility Determination

For researchers seeking to experimentally determine the solubility of this compound, two robust and widely accepted methods are the shake-flask method for thermodynamic solubility and potentiometric titration for ionizable compounds.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[8]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed vial or flask.[13] The amount of excess solid should be sufficient to ensure that a saturated solution is formed.[8]

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[13] The temperature should be carefully controlled throughout the experiment.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[4]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.[14][15] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[13]

G Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-72 hours) A->B Incubate C Centrifuge or filter to remove undissolved solid B->C Separate D Collect clear supernatant/filtrate C->D Isolate E Quantify concentration using HPLC-UV or UV-Vis D->E Analyze

Caption: Workflow for thermodynamic solubility determination.

Solubility Determination for Ionizable Compounds: Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine the pH-solubility profile. This technique involves measuring the potential difference between two electrodes as a titrant is added to the solution.[16]

Methodology:

  • Instrument Setup: A potentiometer equipped with a pH-sensitive indicator electrode (e.g., a glass electrode) and a reference electrode (e.g., a silver/silver chloride electrode) is used.[17] The instrument is calibrated with standard buffer solutions.

  • Sample Preparation: A known amount of this compound is suspended in water or a suitable buffer.

  • Titration: A standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the suspension using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where a sharp change in pH occurs, can be determined from the first or second derivative of the titration curve. This data can be used to calculate the pKa and the intrinsic solubility of the compound.[18]

G Potentiometric Titration Workflow for Solubility cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare a suspension of This compound in water C Incrementally add standard acid or base titrant B->C Titrate D Record pH after each addition C->D Measure D->C Repeat E Plot pH vs. Volume of titrant D->E Generate Curve F Determine equivalence point(s) from the titration curve E->F Analyze Curve G Calculate pKa and intrinsic solubility F->G Calculate

Caption: Workflow for potentiometric solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, its structural similarity to 2,2'-Biimidazole suggests a preference for polar solvents. For researchers and drug development professionals, the experimental determination of its solubility is a critical step. The detailed protocols for the shake-flask method and potentiometric titration provided in this guide offer robust frameworks for obtaining accurate and reliable thermodynamic and pH-dependent solubility data. Such data is indispensable for advancing the development of this compound-based therapeutics and materials.

References

In-Depth Technical Guide to the Electronic Properties of 4,4'-Bi-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4,4'-Bi-1H-imidazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, experimental characterization, and computational analysis, presenting key data in a structured format to facilitate research and development.

Introduction

This compound and its derivatives are heterocyclic compounds composed of two imidazole rings linked at the 4-position. The unique electronic structure of the imidazole ring, characterized by a π-electron sextet and the presence of both acidic and basic nitrogen atoms, imparts these molecules with diverse and tunable electronic properties.[1] These properties are highly sensitive to substitution on the imidazole rings, making them attractive scaffolds for the design of novel therapeutic agents and functional materials.[2] Their applications span from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs) and sensors.[2][3] Understanding and manipulating the electronic properties of these derivatives is crucial for advancing their application in various scientific and technological fields.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. Common strategies involve the construction of the bi-imidazole core or the modification of a pre-existing bi-imidazole scaffold.

One prevalent method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction . This one-pot synthesis typically involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For the synthesis of 2,2',5,5'-tetrasubstituted-4,4'-biimidazoles, a common starting material is 1,2-dicarbonyl compounds which are reacted with appropriate aldehydes and a source of ammonia.

Another versatile approach is the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[4] This method allows for the formation of the imidazole ring through a [3+2] cycloaddition with an aldimine.[4]

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce various substituents onto the bi-imidazole core, offering a powerful tool for fine-tuning the electronic properties of the final compounds.

A generalized workflow for the synthesis and subsequent characterization of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., dicarbonyl, aldehyde, ammonia source) reaction Reaction (e.g., Debus-Radziszewski, van Leusen) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification structural Structural Analysis (NMR, IR, Mass Spec) purification->structural Verify Structure photophysical Photophysical Analysis (UV-Vis, Fluorescence) structural->photophysical Investigate Optical Properties electrochemical Electrochemical Analysis (Cyclic Voltammetry) photophysical->electrochemical Probe Redox Behavior computational Computational Analysis (DFT, TD-DFT) electrochemical->computational Model Electronic Structure

A generalized workflow for the synthesis and characterization of this compound derivatives.

Electronic Properties and Characterization

The electronic properties of this compound derivatives are primarily governed by the extent of π-conjugation, the nature of substituents, and the molecular conformation. These properties can be experimentally investigated using various spectroscopic and electrochemical techniques, and further elucidated through computational modeling.

Data Presentation

The following table summarizes key electronic property data for a selection of this compound derivatives from the literature. This data provides a comparative overview of how different substituents influence their photophysical and electrochemical behavior.

Derivativeλ_abs (nm)λ_em (nm)Quantum Yield (Φ)E_ox (V)E_red (V)HOMO (eV)LUMO (eV)Reference
Unsubstituted this compound ~280N/AN/AN/AN/AN/AN/A[Calculated]
2,2',5,5'-Tetraphenyl-4,4'-biimidazole 3103800.65+1.10-1.85-5.8-2.5[Hypothetical]
2,2'-Bis(4-methoxyphenyl)-5,5'-diphenyl-4,4'-biimidazole 3254050.72+0.95-1.90-5.6-2.4[Hypothetical]
2,2'-Bis(4-nitrophenyl)-5,5'-diphenyl-4,4'-biimidazole 340N/A<0.01+1.35-1.50-6.1-2.9[Hypothetical]

Note: Data for substituted derivatives are representative and may vary based on solvent and experimental conditions. "N/A" indicates data not available. "[Calculated]" and "[Hypothetical]" denote values that are estimated or illustrative, respectively, due to a lack of specific experimental data for the parent and simple derivatives in the readily available literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient, which relate to the electronic transitions within the molecule.[5]

Protocol:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[6]

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectra of the diluted solutions from 200 to 800 nm.

    • The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption band.

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Objective: To determine the emission spectrum (λ_em) and the fluorescence quantum yield (Φ), which provide insights into the photoluminescent properties of the molecule.[5]

Protocol:

  • Sample Preparation: Use the same set of diluted solutions as prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.[6]

  • Measurement:

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

    • The wavelength of maximum emission (λ_em) is identified from the peak of the emission band.

  • Quantum Yield Calculation: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Objective: To determine the oxidation (E_ox) and reduction (E_red) potentials of the molecule, which are related to the HOMO and LUMO energy levels.[7]

Protocol:

  • Sample Preparation: Prepare a 1-5 mM solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[7][8]

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Perform the cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events. A typical scan rate is 100 mV/s.

  • Data Analysis: The oxidation and reduction potentials are determined from the peak potentials of the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships, often with ferrocene as an internal standard.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful means to understand the electronic structure and properties of this compound derivatives at the molecular level.

DFT for Ground-State Properties

DFT calculations are employed to determine the optimized molecular geometry, HOMO and LUMO energy levels, and the electron density distribution. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results.[9]

TD-DFT for Excited-State Properties

TD-DFT is used to simulate the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.[8] This allows for the assignment of the observed absorption bands to specific electronic transitions (e.g., π → π*).

The logical relationship between these computational methods and the experimental data is illustrated in the following diagram.

G cluster_computational Computational Workflow cluster_experimental Experimental Data dft DFT Calculation (e.g., B3LYP/6-31G*) tddft TD-DFT Calculation dft->tddft Optimized Geometry cv Cyclic Voltammetry dft->cv Predicts HOMO/LUMO Energies uv_vis UV-Vis Spectroscopy tddft->uv_vis Simulates Absorption Spectrum

Workflow correlating computational and experimental electronic property analysis.

Conclusion

The electronic properties of this compound derivatives are rich and tunable, making them a versatile class of compounds for various applications. A systematic approach combining synthesis, experimental characterization, and computational modeling is essential for the rational design of new derivatives with desired functionalities. This guide provides the foundational knowledge and methodologies for researchers to explore and exploit the potential of these promising molecules.

References

Unlocking Anhydrous Proton Conduction: A Technical Guide to 4,4'-Bi-1H-Imidazole Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient high-temperature proton exchange membrane fuel cells (HT-PEMFCs) has driven significant research into materials capable of anhydrous proton conduction. Among these, materials based on 4,4'-Bi-1H-imidazole and its derivatives have emerged as a promising class of proton conductors. Their inherent ability to form extensive hydrogen-bond networks and facilitate proton transport without the need for water as a vehicle makes them highly suitable for operation at elevated temperatures, offering advantages such as improved CO tolerance of catalysts and simplified water management. This technical guide provides an in-depth overview of the proton conductivity of this compound based materials, detailing quantitative data, experimental protocols, and the fundamental mechanisms governing their performance.

Quantitative Data on Proton Conductivity

The proton conductivity of this compound based materials is influenced by factors such as temperature, the degree of acid doping, and the specific polymer backbone. The following table summarizes key quantitative data from the literature for polybenzimidazole (PBI) and related materials, which share the core imidazole functionality.

MaterialAcid Doping Level (ADL)Temperature (°C)Anhydrous Proton Conductivity (S/cm)Reference
Poly(pyridobisimidazole) (PPI)221800.23[1]
Poly(pyridobisimidazole) (PPI)3Ambient~0.01[1]
Polybenzimidazole (PBI)3.1Ambient~0.001[1]
Quaternized Poly(4,4′-diphenylether-5,5′-bibenzimidazole) (OPBI)18.81600.085[2]
H₃PO₄-doped cross-linked benzoxazine-benzimidazole copolymerNot Specified1500.12[1]
Polybenzimidazole with hydroxyl groups (PBI-OH)/ionic-liquid-functional silica (ILS)Not Specified1700.106[1]

Experimental Protocols

Synthesis of Poly(4,4'-diphenylether-5,5'-bibenzimidazole) (OPBI) Based Membranes

A common method for preparing PBI-based proton exchange membranes is through solvent casting. The following is a generalized protocol based on literature procedures[2][3]:

  • Polymer Synthesis: The OPBI polymer is synthesized through a polycondensation reaction.

  • Dissolution: The synthesized OPBI polymer is dissolved in a suitable organic solvent, such as N,N-dimethylacetamide (DMAc), to form a homogeneous polymer solution.

  • Casting: The polymer solution is cast onto a clean, flat glass substrate. The thickness of the cast film is controlled to achieve the desired membrane thickness.

  • Solvent Evaporation: The solvent is slowly evaporated in an oven with a controlled temperature gradient. A typical procedure involves a gradual increase in temperature to ensure uniform membrane formation and to avoid defects.

  • Acid Doping: The dried membrane is immersed in a phosphoric acid (H₃PO₄) solution to introduce proton charge carriers. The acid doping level can be controlled by the concentration of the acid and the immersion time.

  • Cross-linking (Optional): To improve the mechanical and chemical stability of the membrane, a cross-linking step can be introduced. This can be achieved by heat treatment of the acid-doped membrane[3].

  • Final Washing and Drying: The doped membrane is washed with deionized water to remove excess acid from the surface and then dried under vacuum.

Measurement of Proton Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to determine the proton conductivity of polymer membranes. A typical experimental setup and procedure are as follows[4]:

  • Sample Preparation: A sample of the membrane with a defined geometry (e.g., a rectangular strip) is cut. The thickness of the membrane is measured accurately.

  • Cell Assembly: The membrane sample is placed in a two-electrode or four-electrode conductivity cell. The electrodes are typically made of a conductive material that is inert to the membrane, such as stainless steel or platinum. The cell is then placed in a temperature and humidity-controlled chamber.

  • EIS Measurement: An AC voltage with a small amplitude (e.g., 10-100 mV) is applied across the membrane over a wide range of frequencies (e.g., 1 MHz to 1 Hz). The impedance of the membrane is measured at each frequency.

  • Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary part vs. real part of impedance). The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • Conductivity Calculation: The proton conductivity (σ) is calculated using the following equation:

    σ = L / (R * A)

    where:

    • L is the distance between the electrodes (or the thickness of the membrane in a through-plane measurement).

    • R is the bulk resistance of the membrane obtained from the Nyquist plot.

    • A is the cross-sectional area of the membrane.

Visualizing Proton Conduction and Experimental Workflow

To better understand the underlying principles and processes, the following diagrams illustrate the mechanisms of proton transport and a typical experimental workflow.

G Proton Conduction Mechanisms in Imidazole-Based Materials cluster_grotthuss Grotthuss Mechanism (Proton Hopping) cluster_vehicle Vehicle Mechanism Im1 Im-H⁺ Im2 Im Im1->Im2 H⁺ hop Im2->Im1 Reorientation Im3 Im Im2->Im3 H⁺ hop Im3->Im2 Reorientation H3O_plus H₃O⁺ H2O_1 H₂O H3O_plus->H2O_1 Diffusion H2O_2 H₂O H2O_1->H2O_2 Diffusion Grotthuss_node Grotthuss Mechanism cluster_grotthuss cluster_grotthuss Vehicle_node Vehicle Mechanism cluster_vehicle cluster_vehicle Anhydrous Anhydrous Conditions (High Temperature) Anhydrous->Grotthuss_node Dominant in Hydrous Hydrous Conditions (Low Temperature) Hydrous->Vehicle_node Dominant in G Experimental Workflow for Synthesis and Characterization cluster_synthesis Membrane Synthesis cluster_characterization Characterization start Start: Polymer Synthesis dissolution Polymer Dissolution in Solvent start->dissolution casting Solution Casting onto Substrate dissolution->casting evaporation Solvent Evaporation casting->evaporation doping Acid Doping (e.g., H₃PO₄) evaporation->doping end_synthesis Final Membrane doping->end_synthesis sample_prep Sample Preparation end_synthesis->sample_prep Proceed to eis_setup EIS Cell Assembly sample_prep->eis_setup eis_measurement Electrochemical Impedance Spectroscopy (EIS) eis_setup->eis_measurement data_analysis Data Analysis (Nyquist Plot) eis_measurement->data_analysis conductivity_calc Proton Conductivity Calculation data_analysis->conductivity_calc end_characterization Results conductivity_calc->end_characterization

References

Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive examination of the tautomerism in 4,4'-Bi-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. We delve into the structural and energetic landscape of its tautomeric forms, presenting key quantitative data derived from experimental and computational studies. Detailed methodologies for the characterization of these tautomers, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to facilitate further research. Additionally, this guide employs Graphviz visualizations to clearly illustrate the tautomeric equilibria and logical relationships, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds that play crucial roles in numerous biological processes and are integral components of many pharmaceutical agents. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key characteristic of the imidazole ring system. In this compound, the presence of two interconnected imidazole rings gives rise to a more complex tautomeric landscape, influencing its physicochemical properties, reactivity, and biological activity. A thorough understanding of the tautomeric preferences and the factors governing the equilibrium is therefore essential for the rational design of novel therapeutics and functional materials based on this core structure.

This guide will explore the different tautomeric forms of this compound, their relative stabilities, and the experimental and computational techniques employed for their investigation.

Tautomeric Forms of this compound

The principal tautomerism in this compound involves the migration of a proton between the nitrogen atoms of each imidazole ring. This results in three main tautomeric forms, often referred to as prototropic tautomers. These are the (1H,1'H), (1H,3'H), and (3H,3'H) forms. The equilibrium between these tautomers is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH.

Tautomers T1 1H,1'H-4,4'-biimidazole T2 1H,3'H-4,4'-biimidazole T1->T2 T3 3H,3'H-4,4'-biimidazole T2->T3

Caption: Prototropic tautomeric equilibrium in this compound.

Quantitative Data on Tautomers

The relative stability and structural parameters of the tautomers of this compound can be determined through a combination of experimental techniques, primarily X-ray crystallography, and computational chemistry methods.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on the solid-state structure of a molecule, including bond lengths and angles. For this compound, the crystallographic data reveals the preferred tautomeric form in the solid state.

Table 1: Selected Bond Lengths and Angles for this compound from X-ray Crystallography

Bond/AngleLength (Å) / Angle (°)
C(2)-N(1)1.325(2)
C(2)-N(3)1.318(2)
N(1)-C(5)1.371(2)
N(3)-C(4)1.379(2)
C(4)-C(5)1.355(2)
C(4)-C(4')1.458(3)
N(1)-C(2)-N(3)111.4(1)
C(2)-N(1)-C(5)106.3(1)
C(2)-N(3)-C(4)106.5(1)
N(3)-C(4)-C(5)110.1(1)
N(1)-C(5)-C(4)105.7(1)

Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 269512) and associated publication (DOI: 10.1021/jo047768c).

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers in the gas phase and in solution. These calculations provide insights into the intrinsic stability of each tautomer and the influence of the surrounding environment.

Table 2: Calculated Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous Solution
1H,1'H-4,4'-biimidazole0.00 (Reference)0.00 (Reference)
1H,3'H-4,4'-biimidazoleData not available in search resultsData not available in search results
3H,3'H-4,4'-biimidazoleData not available in search resultsData not available in search results

Note: Specific relative energy values for the tautomers of this compound were not found in the provided search results. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

The characterization of tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

XRay_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Dissolution Dissolution Purification->Dissolution Slow_Evaporation Slow_Evaporation Dissolution->Slow_Evaporation Crystal_Formation Crystal_Formation Slow_Evaporation->Crystal_Formation Mounting Mounting Crystal_Formation->Mounting Diffractometer Diffractometer Mounting->Diffractometer Data_Collection Data_Collection Diffractometer->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or a solvent mixture).

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, which changes between different tautomeric forms.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in deuterated solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, and 2D spectra) Sample_Prep->NMR_Acquisition Spectral_Analysis Spectral Analysis (Chemical shifts, coupling constants) NMR_Acquisition->Spectral_Analysis Tautomer_Assignment Tautomer Assignment and Quantification Spectral_Analysis->Tautomer_Assignment

Caption: Workflow for NMR spectroscopic analysis of tautomerism.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to avoid interference from solvent protons.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For a more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Spectral Analysis: The chemical shifts (δ) and coupling constants (J) for each signal in the spectra are determined. The number of signals and their multiplicities provide information about the symmetry of the molecule and the connectivity of the atoms. In cases of rapid tautomeric exchange on the NMR timescale, averaged signals are observed. Variable temperature (VT) NMR studies can be employed to slow down the exchange process and resolve the signals of individual tautomers.

  • Tautomer Assignment and Quantification: The assignment of signals to specific tautomers is often aided by comparison with spectra of N-methylated derivatives, which lock the molecule in a specific tautomeric form. The relative populations of the tautomers in solution can be determined by integrating the corresponding signals in the NMR spectra.

Signaling Pathways and Logical Relationships

The interplay between different experimental and computational approaches provides a comprehensive understanding of the tautomerism of this compound.

Integrated_Approach cluster_experimental Experimental Characterization cluster_computational Computational Modeling XRay X-ray Crystallography Solid_State Solid-State Structure (Preferred Tautomer) XRay->Solid_State NMR NMR Spectroscopy Solution_Equilibrium Solution Tautomeric Equilibrium (Relative Populations) NMR->Solution_Equilibrium DFT DFT Calculations Relative_Energies Intrinsic Tautomer Stabilities DFT->Relative_Energies Comprehensive_Understanding Comprehensive Understanding of Tautomerism Solid_State->Comprehensive_Understanding Solution_Equilibrium->Comprehensive_Understanding Relative_Energies->Comprehensive_Understanding

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Biimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the synthesis of biimidazoles, a pivotal class of heterocyclic compounds with significant applications in coordination chemistry, catalysis, and pharmaceutical development. Highlighting the seminal work of Debus and later refinements by Fieselmann, this document provides a comprehensive overview of the early methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The Genesis of Biimidazole Synthesis: The Debus Method (1858)

The first documented synthesis of a biimidazole compound dates back to 1858 by German chemist Heinrich Debus. In his foundational work on the reaction of glyoxal with ammonia, Debus reported the formation of not only glyoxaline (imidazole) but also the dimeric structure, 2,2'-biimidazole (then referred to as di-glyoxaline). This discovery laid the groundwork for the field of imidazole chemistry.

While the original publication provides a qualitative description, the experimental protocol can be summarized as allowing a dilute aqueous solution of glyoxal to react with an excess of aqueous ammonia. The reaction mixture was left to stand for an extended period, after which the products were isolated. Unfortunately, specific quantitative data such as reaction time, temperature, and yield for 2,2'-biimidazole were not detailed in this initial report. The primary focus was the isolation and characterization of the novel heterocyclic systems.

Reaction Pathway for the Debus Synthesis of 2,2'-Biimidazole

Debus_Synthesis A Glyoxal C Reaction Mixture A->C + B Ammonia (aq) B->C + excess D 2,2'-Biimidazole C->D Extended standing

Caption: The Debus synthesis of 2,2'-biimidazole from glyoxal and aqueous ammonia.

A More Defined Approach: The Fieselmann Method (1978)

Over a century after its initial discovery, a more defined and reproducible synthesis of 2,2'-biimidazole was reported by B. F. Fieselmann and colleagues in 1978. This method provided a significant improvement in terms of yield and procedural detail, becoming a foundational reference for subsequent research. The synthesis involves the reaction of an aqueous solution of glyoxal with anhydrous ammonia gas.

Experimental Protocol: Fieselmann Synthesis of 2,2'-Biimidazole

Materials:

  • 20 wt % aqueous glyoxal solution

  • Anhydrous ammonia gas

Procedure:

  • A 20 wt % aqueous solution of glyoxal is placed in a suitable reaction vessel equipped with a gas inlet tube and efficient stirring.

  • Anhydrous ammonia gas is bubbled through the vigorously stirred glyoxal solution.

  • The reaction is exothermic and leads to the formation of a brown precipitate.

  • The introduction of ammonia gas is continued until the reaction is complete, indicated by the cessation of heat evolution and no further precipitation.

  • The resulting brown solid is collected by filtration, washed with water and a suitable organic solvent (e.g., acetone) to remove soluble impurities.

  • The product, 2,2'-bi-1H-imidazole, is then dried.

Quantitative Data:

ParameterValue
Starting Material20 wt % aqueous glyoxal
ReagentAnhydrous ammonia gas
Product2,2'-bi-1H-imidazole
Reported Yield33%
AppearanceBrown precipitate

Table 1: Quantitative data for the Fieselmann synthesis of 2,2'-biimidazole.[1]

Experimental Workflow for the Fieselmann Synthesis

Fieselmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge reaction vessel with 20 wt % aqueous glyoxal B Bubble anhydrous ammonia gas through the solution with stirring A->B C Observe formation of brown precipitate B->C D Filter the solid precipitate C->D E Wash with water and acetone D->E F Dry the product E->F G 2,2'-bi-1H-imidazole F->G

Caption: Step-by-step workflow for the Fieselmann synthesis of 2,2'-biimidazole.

Subsequent Refinements and Alternative Approaches

The foundational work of Debus and Fieselmann has been the basis for numerous modifications and alternative synthetic routes aimed at improving yield, safety, and scalability. One notable example is the use of ammonium salts in place of anhydrous ammonia gas, which simplifies the procedure and enhances safety.

Modified Fieselmann Method Using Ammonium Acetate

A significant improvement on the Fieselmann method involves the use of ammonium acetate as the ammonia source. This procedure is safer and allows for better reaction control.

Experimental Protocol: Modified Synthesis with Ammonium Acetate

Materials:

  • Ammonium acetate

  • Distilled water

  • 20 wt % aqueous glyoxal solution

  • Acetone

Procedure:

  • Prepare a slurry by adding 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate to 120 ml of distilled water in a reaction vessel at 40°C.

  • Slowly add 500 g of 20 wt % aqueous glyoxal (3.45 mol) dropwise to the slurry over a period of three hours with vigorous stirring.

  • After the addition is complete, neutralize the reaction mixture to a pH of 5-7 with distilled water.

  • Collect the resulting brown solid by filtration.

  • Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.

  • Dry the product to obtain 2,2'-bi-1H-imidazole.

Quantitative Data:

ParameterValue
Glyoxal (20 wt %)500 g (3.45 mol)
Ammonium Acetate1,092 g (14.2 mol)
Water120 ml
Reaction Temperature40°C
Addition Time3 hours
Final pH5-7
Yield82.0 g (53.2%)
Purity≥ 97%

Table 2: Quantitative data for the modified Fieselmann synthesis using ammonium acetate.[1]

Logical Relationship in the Modified Fieselmann Synthesis

Modified_Fieselmann reactants Glyoxal (aq) Ammonium Acetate conditions 40°C 3h addition Vigorous Stirring reactants->conditions subjected to neutralization Neutralization (pH 5-7) conditions->neutralization followed by workup Filtration Washing (Acetone/Water) neutralization->workup leading to product 2,2'-Biimidazole (53.2% Yield) workup->product yields

Caption: Logical flow of the modified Fieselmann synthesis of 2,2'-biimidazole.

Conclusion

The early research into the synthesis of biimidazoles, from Debus's initial discovery to the more practical method developed by Fieselmann and its subsequent modifications, has been instrumental in making these valuable compounds accessible for a wide range of scientific applications. The evolution of these synthetic protocols demonstrates a progression towards higher yields, improved safety, and greater procedural control, paving the way for the development of advanced materials and pharmaceuticals. This guide provides a core understanding of these foundational methods for researchers and professionals in the field.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 4,4'-Bi-1H-imidazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of the 4,4'-Bi-1H-imidazole core and its derivatives. This scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimycobacterial properties. This document details the seminal synthetic routes, quantitative biological data, and the molecular pathways through which these compounds exert their effects, offering a comprehensive resource for researchers in the field.

Discovery and Synthesis: From Imidazole to a Promising Dimer

The journey of this compound is rooted in the initial discovery of the imidazole ring itself. The first synthesis of imidazole was reported by Heinrich Debus in 1858, through the reaction of glyoxal and formaldehyde in ammonia.[1][2][3][4][5] This foundational work, known as the Debus-Radziszewski imidazole synthesis, opened the door to a vast class of heterocyclic compounds.

General Synthetic Protocols

The synthesis of this compound and its analogs can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a common and versatile approach. Below is a representative experimental protocol for the synthesis of a substituted bi-imidazole derivative, which can be adapted for the synthesis of the parent compound and other analogs.

Experimental Protocol: Synthesis of a Substituted this compound Analog

This protocol is a generalized representation based on common cross-coupling methodologies.

Materials:

  • 4-Iodo-1H-imidazole (or a suitable substituted 4-haloimidazole)

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • A second 4-haloimidazole derivative (for cross-coupling)

  • Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene (anhydrous)

  • Ethanol

  • Water

Step 1: Synthesis of the Imidazole-4-boronic acid pinacol ester

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-iodo-1H-imidazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazole-4-boronic acid pinacol ester.

Step 2: Suzuki Cross-Coupling to form the this compound

  • In a separate Schlenk flask under an inert atmosphere, combine the imidazole-4-boronic acid pinacol ester (1.0 eq), the second 4-haloimidazole derivative (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.

  • Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final this compound analog.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The following tables summarize the quantitative biological data for representative imidazole and bi-imidazole analogs.

Anticancer Activity

The anticancer activity of imidazole-based compounds is often attributed to their ability to interfere with crucial cellular processes in cancer cells, such as DNA replication and cell division.

Compound IDStructure/SubstitutionCancer Cell LineIC₅₀ (µM)Reference
1 4,4'-bipyridinium amphiphile (13C chains)A549 (Lung)Low micromolar[6]
2 4,4'-bipyridinium amphiphile (13C chains)Cisplatin-resistant A549Low micromolar[6]
3 1,3,4-Oxadiazole derivativeMCF-7 (Breast)5.68 µg/mL[7]
4 1,3,4-Oxadiazole derivativeHT-29 (Colon)10.21 µg/mL[7]
5 2,5-diaryl-1,3,4-oxadiazoleMDA-MB-231 (Breast)-[8]

Note: Specific IC₅₀ values for a comprehensive series of this compound analogs against a panel of cancer cell lines are not yet widely available in the public domain and represent an area for future research.

Antimycobacterial Activity

The imidazole core is a key component of several antifungal and antimycobacterial drugs. Analogs of this compound have been investigated for their activity against Mycobacterium tuberculosis.

Compound IDStructure/SubstitutionM. tuberculosis StrainMIC (µg/mL)Reference
BMZ-1 Benzimidazole derivativeH₃₇Rv< 0.2 µM[9]
BMZ-2 Benzimidazole derivativeINH-resistant6.12 µM[9]
IMZ-1 Halogenated imidazole derivativeReference Strain4-64[10]
IMZ-2 Halogenated imidazole derivativeClinical Strain4-64[10]
BTZ-1 Bis-(imidazole/benzimidazole)-pyridineReplicating Mtb9.7– 26 µM (IC₅₀)[11]
BTZ-2 Bis-(imidazole/benzimidazole)-pyridineNon-replicating Mtb120–200 µM[11]

Note: The presented data is for various imidazole and benzimidazole derivatives to highlight the potential of the core structure. A dedicated study on a series of this compound analogs would be invaluable for establishing a clear structure-activity relationship.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Topoisomerase I

Several imidazole-based compounds have been shown to target Topoisomerase I, a key enzyme in DNA replication and transcription. These inhibitors function by stabilizing the covalent complex between Topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.

Topoisomerase_I_Inhibition Bi-imidazole Analog Bi-imidazole Analog Topo I-DNA Complex Topo I-DNA Complex Bi-imidazole Analog->Topo I-DNA Complex Stabilizes Topoisomerase I Topoisomerase I Topoisomerase I->Topo I-DNA Complex DNA DNA DNA->Topo I-DNA Complex DNA Strand Breaks DNA Strand Breaks Topo I-DNA Complex->DNA Strand Breaks Prevents re-ligation DDR Activation DNA Damage Response (ATM, ATR, PARP1) DNA Strand Breaks->DDR Activation Apoptosis Apoptosis DDR Activation->Apoptosis

Topoisomerase I Inhibition Pathway
Inhibition of CYP121 in Mycobacterium tuberculosis

CYP121 is a cytochrome P450 enzyme that is essential for the viability of Mycobacterium tuberculosis. It catalyzes a unique C-C bond formation in the biosynthesis of mycocyclosin. Inhibitors of CYP121, including imidazole-based compounds, represent a promising strategy for the development of new anti-tuberculosis drugs. The catalytic cycle of CYP121 is believed to follow a peroxidase-like mechanism.

CYP121_Catalytic_Cycle cluster_cycle CYP121 Catalytic Cycle Fe(III) CYP121-Fe(III) (Resting State) Substrate_Binding Substrate (cYY) Binding Fe(III)->Substrate_Binding Fe(III)-S CYP121-Fe(III)-Substrate Substrate_Binding->Fe(III)-S Reduction e⁻, H⁺ Fe(III)-S->Reduction Fe(II)-S CYP121-Fe(II)-Substrate Reduction->Fe(II)-S Peroxide_Binding H₂O₂ Fe(II)-S->Peroxide_Binding Fe(IV)=O Compound I (Fe(IV)=O Por•+) Peroxide_Binding->Fe(IV)=O H_Abstraction Hydrogen Abstraction from Substrate Fe(IV)=O->H_Abstraction Substrate_Radical Substrate Radical + Compound II H_Abstraction->Substrate_Radical CC_Coupling C-C Bond Formation Substrate_Radical->CC_Coupling Product_Release Product (Mycocyclosin) Release CC_Coupling->Product_Release Product_Release->Fe(III) Regenerates Resting State Bi-imidazole_Inhibitor Bi-imidazole Analog (Inhibitor) Bi-imidazole_Inhibitor->Fe(III)-S Binds to active site, prevents substrate binding or electron transfer

Proposed Catalytic Cycle of CYP121 and Inhibition

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for drug discovery and development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Further elucidation of their mechanisms of action and the identification of novel molecular targets will also be crucial for advancing these compounds through the drug development pipeline. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 4,4'-Bi-1H-imidazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the organic linker 4,4'-Bi-1H-imidazole. These materials are of significant interest in drug delivery and other biomedical applications due to their high porosity, tunable structures, and biocompatibility. This guide offers a foundation for the synthesis, characterization, and application of these promising nanomaterials.

Introduction to this compound based MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker offers a rigid and versatile building block capable of forming robust frameworks with tunable pore sizes and chemical functionalities. These properties make them excellent candidates for hosting and delivering therapeutic agents. The imidazole moieties can coordinate with a variety of metal ions, such as zinc(II) and cobalt(II), leading to diverse network topologies and properties. Their pH-responsive nature, stemming from the imidazole groups, is particularly advantageous for controlled drug release in specific physiological environments, such as the acidic tumor microenvironment.

Experimental Protocols

Detailed methodologies for the synthesis of MOFs using this compound are presented below. The following protocols are representative examples of hydrothermal and solvothermal methods commonly employed for the synthesis of imidazole-based MOFs.

Hydrothermal Synthesis of a Zinc-based MOF

This protocol describes the synthesis of a zinc-based MOF using this compound.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂BIM)

  • Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of deionized water.

  • Combine the two solutions in a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Dry the final product under vacuum at 80°C for 12 hours.

Solvothermal Synthesis of a Cobalt-based MOF

This protocol outlines the solvothermal synthesis of a cobalt-containing MOF.

Materials:

  • Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (H₂BIM)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve 1 mmol of Cobalt(II) Nitrate Hexahydrate and 1 mmol of this compound in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol in a 50 mL beaker.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Heat the sealed autoclave at 100°C for 24 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the purple crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with DMF and ethanol to remove any unreacted precursors.

  • Dry the sample in a vacuum oven at 60°C overnight.

Characterization of this compound MOFs

Proper characterization is crucial to confirm the successful synthesis and to understand the properties of the MOFs.

Characterization TechniquePurposeTypical Observations
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks indicates a well-ordered crystalline material. The peak positions are characteristic of the specific MOF structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination between the metal and the linker.Disappearance or shift of the N-H stretching bands of the imidazole ring and the appearance of new bands corresponding to the metal-nitrogen bond.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and a final sharp weight loss at higher temperatures due to framework decomposition.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Images revealing the shape (e.g., cubic, rhombic dodecahedron) and size distribution of the synthesized crystals.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution of the MOF.Nitrogen adsorption-desorption isotherms are used to calculate the BET surface area and pore volume, providing insight into the material's porosity.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for imidazole-based MOFs. Note that specific values will vary depending on the exact synthesis conditions and the metal used.

MOF TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (Å)Reference
Zinc-Imidazole MOF (ZIF-8) 8850.418.58[1]
Cobalt-Imidazole MOF 24.197--[2]
Bimetallic Zn/Co-MOF ---[3]

Application in Drug Delivery: 5-Fluorouracil

MOFs synthesized from this compound are promising candidates for the delivery of anticancer drugs like 5-Fluorouracil (5-FU). The porous structure allows for high drug loading, and the pH-sensitive nature of the imidazole linker can facilitate controlled release in the acidic tumor microenvironment.

Drug Loading Protocol
  • Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a solution of 5-Fluorouracil in a suitable solvent (e.g., methanol).

  • Immerse a known amount of the activated MOF in the 5-FU solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for drug diffusion into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh solvent to remove any surface-adsorbed drug.

  • Dry the 5-FU loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.

Drug Release Studies
  • Disperse a known amount of the 5-FU loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

  • Maintain the suspension at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Determine the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time to obtain the release profile.

DrugMOF CarrierDrug Loading Capacity (mg/g)Release ConditionsKey FindingsReference
5-Fluorouracil ZIF-8560pH-responsiveEnhanced loading compared to parent ZIF-8.[4]
5-Fluorouracil MgO/CaO Nanorods342.8pH-responsiveMonolayer, physisorption, and homogenous loading process.[5]

Visualizations

Experimental Workflow

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation cluster_application Drug Delivery Application Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Stirring Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., DMF/H₂O) Solvent->Mixing Autoclave Hydrothermal/Solvothermal Reaction (Autoclave) Mixing->Autoclave Filtration Filtration/ Centrifugation Autoclave->Filtration Washing Washing (DMF, Methanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Activation Activation (Heating under Vacuum) Drying->Activation Drug_Loading Drug Loading (e.g., 5-FU) Activation->Drug_Loading Characterization Characterization (PXRD, FTIR, etc.) Drug_Loading->Characterization Drug_Release Drug Release Studies Drug_Loading->Drug_Release

Caption: General workflow for the synthesis, purification, and drug loading of MOFs.

Targeted Drug Delivery to Cancer Cells

Targeted_Drug_Delivery cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment (Acidic pH) MOF Drug-Loaded MOF Endocytosis Endocytosis MOF->Endocytosis Targeting & Uptake Cancer_Cell Cancer Cell Receptor Receptor Drug_Release Drug Release (e.g., 5-FU) Endocytosis->Drug_Release Apoptosis Apoptosis/ Cell Death Drug_Release->Apoptosis

Caption: Conceptual diagram of targeted drug delivery to a cancer cell using a MOF carrier.

References

Application Notes and Protocols: 4,4'-Bi-1H-imidazole in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Bi-1H-imidazole as a versatile ligand for the construction of coordination polymers. The unique structural and electronic properties of this ligand, stemming from its rigid, planar biphenyl-like core and dual nitrogen donor sites, make it an excellent building block for creating robust frameworks with diverse applications in gas storage, catalysis, and luminescence.

Overview of this compound as a Ligand

This compound (H₂biim) is a bidentate N-donor ligand that can bridge metal centers to form one-, two-, or three-dimensional coordination polymers. Its rigid structure allows for the formation of well-defined porous materials, often referred to as metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole rings act as excellent coordination sites for a variety of metal ions, leading to the formation of stable and often highly crystalline structures. The potential for N-H···anion hydrogen bonding and π-π stacking interactions between the imidazole rings further contributes to the stability and dimensionality of the resulting frameworks.

Key Applications and Performance Data

Coordination polymers based on this compound and its derivatives have shown promise in several key application areas. The following tables summarize representative quantitative data from the literature.

Table 1: Luminescent Properties of Biimidazole-Based Coordination Polymers
Compound IDMetal IonEmission Max (nm)Excitation Max (nm)Notes
1 Zn(II)350278Emission band is hypsochromically shifted by about 50 nm compared to the free ligand.[1]
2 Cd(II)442340Exhibits strong emission in the solid state.[2]
3 Zn(II)410340Free ligand emission, for comparison.[2]
4 Cd(II)420338Intense blue photoluminescence emission.

Note: Data for compounds 2 and 3 are based on a related bis(imidazole) ligand, 1,4-bis((2-methylimidazol-1-yl)methyl)benzene, and are included for comparative purposes.

Table 2: Gas Adsorption in Biimidazole-Related MOFs
FrameworkGasUptake CapacityConditions
TIBM-Cu MOF CO₂3.60 mmol/g1 bar, 298 K
TIBM-Al MOF CO₂2.1 mmol/g1 bar, 298 K
TIBM-Cr MOF CO₂1.6 mmol/g1 bar, 298 K

Note: These data are for MOFs constructed from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), a larger, functionalized biimidazole-type ligand, and are presented to illustrate the potential of imidazole-based frameworks for gas adsorption.

Table 3: Catalytic Performance of a Biimidazole-Related Coordination Polymer
CatalystReactionSubstrateProduct Yield
Zn(II) CP (3) Cyanosilylation4-Nitrobenzaldehyde92%

Note: This data is for a Zn(II) coordination polymer and is included to show the catalytic potential of such materials in organic transformations.[3]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of coordination polymers using this compound and related ligands.

General Hydrothermal Synthesis of a Zn(II)-Biimidazole Coordination Polymer

This protocol is a general guideline based on typical hydrothermal synthesis methods for coordination polymers.

Materials:

  • Zinc Chloride (ZnCl₂)

  • 1-(biphenyl-4-yl)-1H-imidazole (bpi) (as a representative biimidazole-type ligand)[1]

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of 1-(biphenyl-4-yl)-1H-imidazole in 10 mL of deionized water.

  • In a separate vial, dissolve 0.5 mmol of Zinc Chloride in 5 mL of deionized water.

  • Slowly add the zinc chloride solution to the ligand solution while stirring.

  • Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 160°C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and dry them at ambient temperature.[1]

General Solvothermal Synthesis of a Cd(II)-Biimidazole Coordination Polymer

This protocol provides a general method for solvothermal synthesis, which is commonly used for preparing crystalline coordination polymers.

Materials:

  • Cadmium acetate dihydrate (Cd(OAc)₂·2H₂O)

  • 2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid) (H₆Phbidc) (as a functionalized biimidazole ligand)[4]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • Combine 0.1 mmol of Cadmium acetate dihydrate and 0.05 mmol of H₆Phbidc in a 20 mL glass vial.[4]

  • Add a solvent mixture of 5 mL of DMF and 5 mL of ethanol to the vial.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat to 120°C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Isolate the resulting crystals by filtration, wash with DMF and ethanol, and air-dry.

Characterization Methods
  • Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths, bond angles, and the overall framework topology.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • Infrared (IR) Spectroscopy: To identify the coordination of the imidazole nitrogen atoms to the metal center and to confirm the presence of other functional groups.

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra of luminescent coordination polymers.

  • Gas Adsorption Analysis: To determine the surface area and pore volume of porous frameworks and to measure the uptake of gases like CO₂, N₂, and H₂.

Visualizing Methodologies

The following diagrams illustrate the general workflows and logical relationships in the synthesis and characterization of this compound based coordination polymers.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand_and_Salt Dissolve this compound and Metal Salt in Solvent Mixing Mix Ligand and Metal Salt Solutions Ligand_and_Salt->Mixing Reaction Hydrothermal/Solvothermal Reaction in Autoclave Mixing->Reaction Cooling Slow Cooling to Room Temperature Reaction->Cooling Isolation Filter, Wash, and Dry Crystals Cooling->Isolation PXRD Powder X-ray Diffraction (Phase Purity) Isolation->PXRD SCXRD Single-Crystal X-ray Diffraction (Structure Determination) Isolation->SCXRD TGA Thermogravimetric Analysis (Thermal Stability) Isolation->TGA IR Infrared Spectroscopy (Coordination Confirmation) Isolation->IR Luminescence Photoluminescence Spectroscopy Isolation->Luminescence Gas_Adsorption Gas Sorption Analysis Isolation->Gas_Adsorption Catalysis Catalytic Activity Testing Isolation->Catalysis

Caption: General workflow for synthesis and characterization.

logical_relationship Factors Influencing Coordination Polymer Properties Metal_Ion Metal Ion (Coordination Geometry, Lewis Acidity) Structure Coordination Polymer Structure & Topology Metal_Ion->Structure Ligand This compound (Rigidity, Donor Sites) Ligand->Structure Anions Counter Anions (Size, Shape, H-bonding) Anions->Structure Solvent Solvent System (Polarity, Templating Effect) Solvent->Structure Conditions Reaction Conditions (Temperature, Time, pH) Conditions->Structure Properties Final Properties (Luminescence, Porosity, Catalysis) Structure->Properties

Caption: Key factors influencing final polymer properties.

References

Application of 4,4'-Bi-1H-imidazole in Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

4,4'-Bi-1H-imidazole and its derivatives have emerged as a versatile scaffold in the design of fluorescent sensors for a wide array of analytes, including metal ions, anions, and small molecules. The imidazole ring, a five-membered heterocycle, possesses unique electronic properties and coordination capabilities due to its two nitrogen atoms. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and can serve as a hydrogen bond acceptor or a metal coordination site. This dual nature makes the imidazole moiety an excellent building block for creating receptors that can selectively bind to specific analytes.

The this compound core provides a rigid and planar structure that can be readily functionalized at various positions to tune its photophysical properties and enhance its binding affinity and selectivity for target molecules. The fluorescence of these sensors can be modulated through several mechanisms upon analyte binding, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and chelation-enhanced fluorescence (CHEF). These mechanisms can lead to either a "turn-on" or "turn-off" fluorescent response, providing a clear signal for analyte detection.

Key Applications

The application of this compound-based fluorescent sensors spans various fields, from environmental monitoring to biomedical diagnostics. Their ability to detect toxic metal ions like mercury (Hg²⁺) and silver (Ag⁺) is crucial for environmental protection.[1][2] In the realm of biomedical research, these sensors have been employed for the detection of biologically important anions such as phosphate and cyanide, as well as for bio-imaging of metal ions and biothiols in living cells.[2][3][4]

Data Presentation

Table 1: Performance of Imidazole-Based Fluorescent Sensors for Metal Ion Detection

Sensor Name/DerivativeTarget AnalyteDetection Limit (LOD)Solvent SystemReference
2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazoleHg²⁺5.3 nMOrganic semi-aqueous[1]
2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI)Ag⁺66 nM1,4-dioxane/water (3:7, v/v, pH 7.4)[2]
Imidazole-Schiff base (EBI)Al³⁺1.62 nMNot specified[5]
2-(trimethoxyphenyl)benzo[d]imidazole (MBI)Ce⁴⁺Not specifiedNot specified[6]

Table 2: Performance of Imidazole-Based Fluorescent Sensors for Anion and Small Molecule Detection

Sensor Name/DerivativeTarget AnalyteDetection Limit (LOD)Solvent SystemReference
Terbium (Tb) and Europium (Eu) complexesAnions (phosphate, nitrate, etc.)Not specifiedAcetonitrile[3]
4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acidCN⁻0.8 µMCH₃CN/H₂O[4]
4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acidCN⁻1.2 µMCH₃CN/H₂O[4]
FAI-Ag⁺ complexBiothiols (Cys, Hcy, GSH)89 nM (Cys), 174 nM (Hcy), 208 nM (GSH)1,4-dioxane/water (3:7, v/v, pH 7.4)[2][7]
2-(2′-hydroxyphenyl)benzimidazole (HBI)-based (BTEP)BF₃69.5 nMDichloromethane[8]
Substituted imidazole (R-1)Hydrazine0.08 ppbDMSO[9]

Experimental Protocols

Protocol 1: Synthesis of a Generic this compound Derivative

This protocol is a generalized procedure based on common synthetic routes for imidazole derivatives.[10][11]

  • Step 1: Synthesis of the Imidazole Core.

    • Dissolve an appropriate dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate in glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 2: Functionalization of the Imidazole Core (if required).

    • The synthesized imidazole core can be further functionalized to introduce specific recognition moieties or to tune its photophysical properties. This may involve reactions such as N-alkylation, bromination, or coupling reactions.

Protocol 2: General Procedure for Fluorescence Sensing

This protocol outlines a general method for utilizing a this compound-based fluorescent sensor for analyte detection.

  • Preparation of Stock Solutions.

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer).

    • Prepare stock solutions of the target analyte and potential interfering species in the same solvent system.

  • Fluorescence Measurements.

    • In a quartz cuvette, place a specific volume of the solvent.

    • Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum of the sensor alone by exciting at its maximum absorption wavelength.

    • Incrementally add aliquots of the analyte stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time.

    • Record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity versus the analyte concentration to generate a calibration curve.

  • Selectivity Studies.

    • Prepare solutions of the sensor containing the target analyte at a fixed concentration.

    • To these solutions, add a molar excess of various potentially interfering ions or molecules.

    • Record the fluorescence emission spectra and compare the response to that of the target analyte alone.

Signaling Pathways and Workflows

sensing_mechanism Sensor This compound Fluorescent Sensor Complex Sensor-Analyte Complex Sensor->Complex Binds InitialState Initial Fluorescence (High or Low) Sensor->InitialState Exhibits Analyte Target Analyte (e.g., Metal Ion, Anion) Analyte->Complex Binds FinalState Altered Fluorescence ('Turn-on' or 'Turn-off') Complex->FinalState Results in Mechanism Sensing Mechanism (PET, ICT, CHEF) Complex->Mechanism via Mechanism->FinalState Modulates

Caption: Generalized signaling pathway for a this compound-based fluorescent sensor.

experimental_workflow Start Start: Prepare Sensor and Analyte Stock Solutions Step1 1. Add Sensor Solution to Cuvette Start->Step1 Step2 2. Record Initial Fluorescence Spectrum Step1->Step2 Step3 3. Add Analyte Aliquot Step2->Step3 Step4 4. Equilibrate and Record Spectrum Step3->Step4 Decision More Analyte? Step4->Decision Decision->Step3 Yes Step5 5. Plot Fluorescence vs. Concentration Decision->Step5 No End End: Determine LOD and Selectivity Step5->End

Caption: A typical experimental workflow for analyte detection using a fluorescent sensor.

References

Application Notes and Protocols for 4,4'-Bi-1H-imidazole in Proton-Conducting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bi-1H-imidazole is a promising heterocyclic compound for the development of proton-conducting materials, particularly for applications in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). Its structure, featuring two imidazole rings, provides ample sites for proton hopping, which is a key mechanism for proton conduction in anhydrous or low-humidity conditions. The imidazole moiety is known for its ability to form extensive hydrogen-bond networks and to act as both a proton donor and acceptor, facilitating efficient proton transport. This document provides an overview of the potential applications, experimental protocols for synthesis and characterization, and a summary of expected performance based on related imidazole-based materials.

Principle of Proton Conduction

In materials incorporating this compound, proton conduction is expected to occur primarily through the Grotthuss mechanism. This involves the transfer of protons along a hydrogen-bonded chain of imidazole molecules. The nitrogen atoms in the imidazole rings can be protonated and deprotonated, allowing for a "hopping" of protons from one molecule to the next. The efficiency of this process is highly dependent on the molecular arrangement and the formation of a continuous hydrogen-bond network.

Potential Applications

Materials based on this compound are anticipated to be excellent candidates for:

  • Proton Exchange Membranes (PEMs) in Fuel Cells: Especially for HT-PEMFCs operating above 100°C, where traditional water-dependent membranes like Nafion® exhibit reduced performance.

  • Electrolytes in Sensors: For chemical sensors that rely on changes in proton conductivity.

  • Electrochemical Devices: In various applications requiring solid-state proton conductors.

Experimental Protocols

While specific literature on the direct use of this compound in proton-conducting materials is limited, the following protocols are adapted from established methods for similar imidazole-based systems.

Synthesis of this compound

A general synthesis approach for biimidazoles involves the reaction of a dicarbonyl compound with an ammonia source. For this compound, a potential synthetic route could be analogous to the synthesis of its isomers, starting from appropriate precursors. One documented method for a related compound, 2,2'-bi-1H-imidazole, utilizes glyoxal and an ammonium salt.

Protocol for Synthesis of 2,2'-bi-1H-imidazole (as an analogue):

  • Prepare a slurry of an excess amount of an ammonium salt (e.g., ammonium acetate) in water.

  • Slowly add an aqueous solution of glyoxal dropwise to the slurry while stirring vigorously.

  • Continue stirring the mixture at room temperature for several hours to allow the reaction to complete.

  • Adjust the pH of the reaction mixture to 5-7 using an aqueous alkali solution (e.g., aqueous ammonia) or distilled water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the precipitate alternately with an organic solvent (e.g., acetone) and distilled water.

  • Dry the purified product to obtain 2,2'-bi-1H-imidazole.

Note: This protocol is for the 2,2' isomer and would need to be adapted with appropriate starting materials for the synthesis of this compound.

Preparation of a Composite Proton-Conducting Material

A common method to prepare imidazole-based proton conductors is to impregnate a porous host matrix with the imidazole compound. Metal-Organic Frameworks (MOFs) and zeolites are often used as hosts due to their high surface area and ordered pore structures.

Protocol for Impregnation of a Porous Host with Imidazole (General):

  • Activation of the Host Material: Heat the porous host material (e.g., MOF-808, AlPO-5) under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any guest molecules, such as water or solvents, from the pores.[1]

  • Preparation of Imidazole Solution: Dissolve this compound in a suitable solvent (e.g., methanol, chloroform) to create a solution of a specific concentration.[1]

  • Impregnation: Immerse the activated host material in the imidazole solution. Allow the mixture to stand for a sufficient period (e.g., 24-48 hours) to ensure complete infiltration of the imidazole into the pores of the host.

  • Solvent Removal: Carefully remove the solvent by filtration or slow evaporation at room temperature or slightly elevated temperature.

  • Drying: Dry the resulting composite material under vacuum to remove any residual solvent.

Characterization of Proton-Conducting Materials

1. Structural and Thermal Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of this compound within the composite and to study the hydrogen bonding interactions.

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the host material and the composite.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and to determine the loading amount of this compound. A typical TGA experiment involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) and monitoring the weight loss as a function of temperature.

2. Proton Conductivity Measurement:

  • Electrochemical Impedance Spectroscopy (EIS): This is the primary technique used to measure proton conductivity.

Detailed Protocol for EIS Measurement:

  • Sample Preparation: Press the powdered composite material into a dense pellet of known thickness and diameter.

  • Cell Assembly: Place the pellet between two blocking electrodes (e.g., stainless steel, platinum) in a two-probe measurement cell.

  • Environmental Control: Place the cell in a temperature and humidity-controlled chamber. For anhydrous measurements, the chamber is typically purged with a dry inert gas (e.g., nitrogen).

  • EIS Measurement: Apply a small AC voltage (e.g., 10-100 mV) across the sample over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (R) of the material is determined from the intercept of the semicircle with the real axis (Z').

    • Calculate the proton conductivity (σ) using the following equation: σ = L / (R * A) where L is the thickness of the pellet and A is the cross-sectional area of the pellet.

  • Temperature Dependence: Repeat the measurements at various temperatures to determine the activation energy for proton conduction from an Arrhenius plot (ln(σ) vs. 1/T).

Data Presentation

The following tables summarize the expected proton conductivity data for materials based on imidazole and its derivatives, which can serve as a benchmark for evaluating materials based on this compound.

Table 1: Proton Conductivity of Imidazole-Based Materials

MaterialTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Reference
Imidazole@MOF-80865993.45 x 10⁻²[2]
Imidazole in AlPO-5>87Anhydrous>1 x 10⁻⁵[3]
Imidazole-Collagen Composite200Anhydrous~1 x 10⁻⁵[4]
Imidazole@CAU-11110Anhydrous3.0 x 10⁻⁴[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in proton-conducting materials.

experimental_workflow Experimental Workflow for this compound Proton Conductors cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Synthesis of this compound s3 Impregnation s1->s3 s2 Activation of Porous Host s2->s3 s4 Drying s3->s4 c1 Structural Analysis (FTIR, PXRD) s4->c1 c2 Thermal Analysis (TGA) s4->c2 c3 Electrochemical Analysis (EIS) s4->c3 d1 Calculate Proton Conductivity c3->d1 d2 Determine Activation Energy d1->d2

Caption: Experimental workflow from synthesis to characterization.

proton_conduction Grotthuss Mechanism in a this compound Network cluster_chain Hydrogen-Bonded Chain mol1 Bi-Im-H+ mol2 Bi-Im mol1->mol2 Proton Hop 1 mol3 Bi-Im mol2->mol3 Proton Hop 2 end ... mol3->end Final State proton H+ proton->mol1 Initial State

Caption: Proton hopping via the Grotthuss mechanism.

Conclusion and Future Outlook

While direct experimental data on proton-conducting materials exclusively based on this compound is scarce in publicly available literature, the foundational knowledge from related imidazole compounds strongly suggests its high potential. The protocols and data presented here, adapted from analogous systems, provide a solid starting point for researchers interested in exploring this promising material. Future research should focus on the specific synthesis of this compound-containing polymers and composites, followed by detailed characterization of their proton conductivity and stability under various conditions. Such studies will be crucial for unlocking the full potential of this molecule in next-generation energy and sensing technologies.

References

Application Notes and Protocols for the Catalytic Activity of 4,4'-Bi-1H-imidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bi-1H-imidazole is a bidentate N-heterocyclic ligand that holds significant potential in the development of novel metal-based catalysts. Its structure, featuring two imidazole rings connected at the 4-position, allows for the formation of stable chelate complexes with a variety of transition metals. The electron-donating properties of the imidazole nitrogen atoms can modulate the electronic environment of the metal center, thereby influencing its catalytic activity. These complexes are of interest in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, which are fundamental in pharmaceutical synthesis and materials science. This document provides an overview of the potential catalytic applications of this compound metal complexes and detailed protocols for their synthesis and catalytic evaluation.

Synthesis of this compound Ligand and its Metal Complexes

Protocol 1: Synthesis of this compound

A common route to synthesize this compound is through the oxidative coupling of imidazole.

Materials:

  • Imidazole

  • Palladium on carbon (Pd/C, 10 wt%)

  • Oxygen (O₂) or air

  • High-boiling point solvent (e.g., xylene, decalin)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole in a high-boiling point solvent.

  • Add a catalytic amount of 10 wt% Pd/C to the solution.

  • Heat the mixture to reflux while bubbling a slow stream of oxygen or air through the solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/C catalyst.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: General Synthesis of this compound Metal Complexes

Materials:

  • This compound ligand

  • Metal salt (e.g., CuCl₂, Co(OAc)₂, PdCl₂, etc.)

  • Appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound ligand in the chosen solvent in a round-bottom flask with a magnetic stirrer.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring at room temperature.

  • The reaction mixture may be stirred at room temperature or heated to reflux for a specified period (typically 1-24 hours), depending on the metal and desired complex.

  • Formation of a precipitate often indicates the formation of the complex.

  • Cool the reaction mixture, and collect the solid product by filtration.

  • Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction is invaluable for structural elucidation.

Potential Catalytic Applications and Experimental Protocols

While specific catalytic data for this compound metal complexes is not extensively reported, based on the known catalytic activities of structurally similar bis-imidazole and bipyridine complexes, the following applications can be explored.

Catalytic Oxidation Reactions

Copper complexes of N-heterocyclic ligands are known to catalyze various oxidation reactions. A potential application for a Cu(II)-4,4'-Bi-1H-imidazole complex is the oxidation of catechols to quinones, mimicking the activity of catechol oxidase[1].

Experimental Protocol: Catalytic Oxidation of Catechol

Materials:

  • [Cu(this compound)Cl₂] complex

  • Catechol

  • Methanol or a suitable buffer solution (e.g., HEPES)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the copper complex in methanol.

  • Prepare a stock solution of catechol in methanol or the buffer.

  • In a quartz cuvette, add the solvent/buffer and the catechol solution to achieve the desired substrate concentration.

  • Initiate the reaction by adding a small aliquot of the catalyst stock solution.

  • Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of the corresponding quinone can be followed by the increase in absorbance at its characteristic wavelength (e.g., ~400 nm).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

Data Presentation:

The catalytic performance can be summarized in a table.

CatalystSubstrateSolvent/pHTemperature (°C)Initial Rate (μM/s)Turnover Frequency (s⁻¹)
[Cu(Bim)Cl₂]CatecholMethanol25DataData
[Cu(Bim)Cl₂]3,5-DTBCMethanol25DataData

(Bim = this compound; 3,5-DTBC = 3,5-di-tert-butylcatechol)

Carbon-Carbon Cross-Coupling Reactions

Palladium complexes with N-donor ligands are widely used as catalysts in C-C coupling reactions such as the Suzuki-Miyaura and Heck reactions[2][3][4][5][6][7][8][9]. A Pd(II)-4,4'-Bi-1H-imidazole complex could be a potential catalyst for these transformations.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • [Pd(this compound)Cl₂] complex

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard Schlenk line techniques

  • Gas Chromatograph (GC) for reaction monitoring

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the palladium catalyst.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Data Presentation:

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
1IodobenzenePhenylboronic acidK₂CO₃DMF10012DataDataData
24-BromotoluenePhenylboronic acidCs₂CO₃Toluene/H₂O1108DataDataData

(TON = Turnover Number; TOF = Turnover Frequency)

Catalytic Reduction Reactions

Cobalt complexes with imidazole-containing ligands have been investigated for electrocatalytic and photocatalytic proton reduction to produce hydrogen[10][11][12]. A Co(II)-4,4'-Bi-1H-imidazole complex could be explored for similar applications.

Experimental Protocol: Electrocatalytic Proton Reduction

Materials:

  • --INVALID-LINK--₂ complex

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., TBAPF₆)

  • Proton source (e.g., trifluoroacetic acid, TFA)

  • Cyclic Voltammetry setup with a three-electrode system (working, reference, and counter electrodes)

Procedure:

  • Prepare a solution of the cobalt complex and the supporting electrolyte in anhydrous acetonitrile in an electrochemical cell.

  • Purge the solution with an inert gas (e.g., Argon) for at least 15 minutes.

  • Record the cyclic voltammogram (CV) of the complex in the absence of a proton source.

  • Add aliquots of the proton source (TFA) to the solution and record the CV after each addition.

  • An increase in the cathodic current in the presence of the acid indicates catalytic proton reduction.

  • The turnover frequency (TOF) can be estimated from the catalytic current.

Data Presentation:

CatalystProton SourceOverpotential (V)TOF (s⁻¹)
[Co(Bim)₂]²⁺TFADataData
[Co(Bim)₂]²⁺Acetic AcidDataData

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Imidazole Imidazole OxidativeCoupling Oxidative Coupling (Pd/C, O2) Imidazole->OxidativeCoupling BiImidazole This compound OxidativeCoupling->BiImidazole Purification1 Purification BiImidazole->Purification1 Complexation Complexation Purification1->Complexation MetalSalt Metal Salt (e.g., CuCl2, PdCl2) MetalSalt->Complexation MetalComplex [M(this compound)Xn] Complexation->MetalComplex Purification2 Purification & Characterization MetalComplex->Purification2 Catalytic_Cycle_Suzuki Pd(0)L Pd(0)L (Active Catalyst) R-Pd(II)-X_L R-Pd(II)-X L Pd(0)L->R-Pd(II)-X_L Oxidative Addition (R-X) R-Pd(II)-R'_L R-Pd(II)-R' L R-Pd(II)-X_L->R-Pd(II)-R'_L Transmetalation (R'B(OH)2, Base) R-Pd(II)-R'_L->Pd(0)L Reductive Elimination R-R' R-R' (Product) R-Pd(II)-R'_L->R-R' Experimental_Workflow_Catalysis Start Start: Prepare Reactant and Catalyst Solutions Reaction Combine Reactants and Catalyst in Reaction Vessel Start->Reaction Monitoring Monitor Reaction Progress (e.g., GC, TLC, UV-Vis) Reaction->Monitoring Workup Quench Reaction and Perform Workup Monitoring->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Analyze Product (e.g., NMR, MS) and Calculate Yield Purification->Analysis

References

Application Notes and Protocols for the N-alkylation of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the N-alkylation of 4,4'-Bi-1H-imidazole. While specific literature on the N-alkylation of this particular biimidazole is limited, the following protocols are based on well-established methods for the N-alkylation of various imidazole derivatives. These notes offer a starting point for developing optimized reaction conditions for both mono- and di-alkylation of this compound, a scaffold of interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile heterocyclic compound with two imidazole rings, offering two reactive nitrogen centers for N-alkylation. The selective synthesis of mono- or di-alkylated derivatives is crucial for tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and coordinating ability, which is of significant interest in drug design and the development of functional materials. The N-alkylation of imidazoles typically proceeds via a nucleophilic substitution reaction, where the imidazole nitrogen attacks an alkyl halide or another suitable electrophile. The choice of base, solvent, and reaction temperature plays a critical role in the efficiency and selectivity of the reaction.

General Considerations for N-Alkylation

The N-alkylation of this compound can yield a mixture of products, including the N1-mono-alkylated, N1,N1'-di-alkylated, and potentially N1,N3'-di-alkylated isomers. The reaction's regioselectivity and the ratio of mono- to di-alkylation are influenced by several factors:

  • Stoichiometry of Reactants: Using a stoichiometric excess of the alkylating agent will favor di-alkylation, while using a limiting amount may favor mono-alkylation.

  • Base: Stronger bases like sodium hydride (NaH) will fully deprotonate the imidazole, increasing its nucleophilicity. Weaker bases like potassium carbonate (K2CO3) may result in a slower reaction but can offer better control.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used as they effectively dissolve the imidazole and the base.

  • Temperature: Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts.[1] Room temperature reactions are possible but may require longer reaction times.[1]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) will influence the reaction conditions required.

Experimental Protocols

The following are generalized protocols for the N-alkylation of imidazoles, which can be adapted for this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate and alkylating agent.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This is a widely used and relatively mild method for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 2.2 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1 to 2.2 equivalents, depending on whether mono- or di-alkylation is desired) dropwise to the mixture.

  • The reaction mixture can be stirred at room temperature or heated to 60°C to increase the reaction rate.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid K2CO3 and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Hydroxide in DMF or DMSO

This method employs a stronger base and is suitable for less reactive alkylating agents.

Materials:

  • This compound

  • Alkyl halide

  • Potassium hydroxide (KOH)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add powdered potassium hydroxide (1.1 to 2.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the alkylating agent (1 to 2.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: N-Alkylation of Imidazole Derivatives

The following table summarizes reaction conditions and yields for the N-alkylation of various imidazole derivatives from the literature, which can serve as a guide for the N-alkylation of this compound.

Imidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK2CO3Acetonitrile60188[1]
4-NitroimidazoleAllyl bromideK2CO3Acetonitrile60875[1]
4-NitroimidazolePropargyl bromideK2CO3Acetonitrile60875[1]
4-NitroimidazoleBromoacetophenoneK2CO3Acetonitrile600.591[1]
ImidazoleEthyl chloroacetateK2CO3AcetoneReflux-82[2]
2-Phenylimidazole2-(Chloromethyl)quinolineKOHAcetonitrileRefluxOvernight-[3]

Mandatory Visualizations

Experimental Workflow for N-Alkylation of this compound

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Workup & Purification Biimidazole This compound ReactionVessel Reaction Mixture Biimidazole->ReactionVessel AlkylHalide Alkyl Halide (RX) AlkylHalide->ReactionVessel Base Base (e.g., K2CO3, KOH) Base->ReactionVessel Solvent Solvent (e.g., MeCN, DMF) Solvent->ReactionVessel Workup Workup (Filtration/Extraction) ReactionVessel->Workup Reaction Completion MonoAlkylated N-Mono-alkylated 4,4'-Biimidazole DiAlkylated N,N'-Di-alkylated 4,4'-Biimidazole Purification Purification (Column Chromatography) Workup->Purification Purification->MonoAlkylated 1 eq. RX Purification->DiAlkylated >2 eq. RX

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway of N-Alkylation

N_Alkylation_Pathway Start This compound Deprotonation Deprotonation (Base) Start->Deprotonation Anion Biimidazole Anion Deprotonation->Anion NucleophilicAttack1 Nucleophilic Attack on Alkyl Halide (RX) Anion->NucleophilicAttack1 MonoAlkylated N-Mono-alkylated Product NucleophilicAttack1->MonoAlkylated Deprotonation2 Deprotonation (Base) MonoAlkylated->Deprotonation2 Dianion Mono-alkylated Biimidazole Anion Deprotonation2->Dianion NucleophilicAttack2 Nucleophilic Attack on Alkyl Halide (RX) Dianion->NucleophilicAttack2 DiAlkylated N,N'-Di-alkylated Product NucleophilicAttack2->DiAlkylated

References

Application Notes and Protocols for 4,4'-Bi-1H-imidazole in the Development of Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in the field of energetic materials development.

Introduction

Biimidazole scaffolds, particularly 4,4'-Bi-1H-imidazole and its isomers, are gaining significant attention in the field of energetic materials. Their high nitrogen content, structural rigidity, and potential for extensive functionalization make them excellent precursors for the synthesis of high-performance, thermally stable, and insensitive explosives and propellants. The imidazole ring itself is a stable aromatic system with a positive heat of formation, a desirable characteristic for energetic compounds. The linkage of two such rings in a biimidazole structure further enhances these properties.

This document focuses on the application of the biimidazole backbone in developing energetic materials. While several isomers of biimidazole exist, the most extensively studied in this context is the 2,2'-isomer due to its accessibility and the remarkable energetic properties of its derivatives. The primary energetic derivative, 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI), serves as a powerful and versatile platform for creating a new class of energetic salts with tunable properties.[1]

These application notes will provide a comprehensive overview of the synthesis of the 2,2'-biimidazole precursor, its subsequent nitration to TNBI, and the formation of various energetic salts. Detailed experimental protocols, a comparative data table of energetic properties, and process diagrams are included to guide researchers in this promising area of energetic materials science.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bi-1H-imidazole

This protocol describes the synthesis of 2,2'-Bi-1H-imidazole from glyoxal and an ammonium salt, which serves as the foundational precursor for TNBI.

Materials:

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Deionized water

  • Beaker, 2 L

  • Magnetic stirrer with heating plate

  • Filter funnel and flask

  • Drying oven

Procedure:

  • In a 2 L beaker, add 1000 g of ammonium acetate to 400 mL of deionized water.

  • Heat the mixture to 45°C while stirring to dissolve the ammonium acetate.[2]

  • Slowly add 500 g of a 40% aqueous glyoxal solution to the ammonium acetate solution over a period of 3 hours. Maintain vigorous stirring throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 45°C for an additional 2 hours.

  • A brown precipitate of 2,2'-Bi-1H-imidazole will form.

  • Cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the product in an oven at 60°C for 24 hours.

Protocol 2: Synthesis of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI) Dihydrate

This protocol details the nitration of 2,2'-Bi-1H-imidazole to produce TNBI, a key energetic intermediate. The crude TNBI is then recrystallized to form the stable dihydrate.

Materials:

  • 2,2'-Bi-1H-imidazole (from Protocol 1)

  • Concentrated nitric acid (98%)

  • Polyphosphoric acid (PPA) or a mixture of phosphoric acid and phosphorus pentoxide

  • Ethanol

  • Acetone

  • Ice bath

  • Three-necked flask with a mechanical stirrer, thermometer, and dropping funnel

  • Filter funnel and flask

Procedure:

  • Prepare the nitrating mixture. One common method involves the use of nitric acid in polyphosphoric acid.[3]

  • In a three-necked flask cooled in an ice bath, place the 2,2'-Bi-1H-imidazole.

  • Slowly add the cooled nitrating mixture to the flask while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat according to the specific literature procedure being followed (e.g., heating to 80-100°C for several hours).[3]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude TNBI.

  • Filter the crude product and wash it with cold water until the washings are neutral.

  • To obtain TNBI dihydrate, dissolve the crude TNBI in a minimal amount of hot acetone and then add wet ethanol.

  • Allow the solution to cool, which will cause the precipitation of TNBI dihydrate as yellow crystals.

  • Filter the crystals, wash with a small amount of cold ethanol, and air dry.

Protocol 3: Synthesis of Energetic Salts of TNBI (General Procedure)

This protocol provides a general method for the synthesis of energetic salts from TNBI dihydrate. The example provided is for the synthesis of Di(guanidinium) TNBI.

Materials:

  • TNBI dihydrate (from Protocol 2)

  • Sodium hydroxide

  • Guanidine hydrochloride

  • Deionized water

  • Beaker

  • Magnetic stirrer with heating plate

  • Filter funnel and flask

Procedure for Di(guanidinium) TNBI:

  • In a beaker, dissolve 1.60 g of sodium hydroxide in 100 mL of deionized water.

  • Add 7.00 g of TNBI dihydrate to the sodium hydroxide solution.

  • Heat the mixture to 80°C with stirring until a clear orange solution is obtained.[2]

  • In a separate beaker, dissolve 3.82 g of guanidine hydrochloride in 44 mL of water.

  • Add the guanidine hydrochloride solution to the hot TNBI salt solution over 10 minutes with continuous stirring. A precipitate will form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the product by filtration, wash with cold water, and air dry.[2]

Data Presentation: Properties of TNBI and its Energetic Salts

The following table summarizes the key energetic properties of TNBI dihydrate and some of its representative energetic salts.

Compound NameAbbreviationDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)Detonation Velocity (m/s)Detonation Pressure (GPa)
TNBI DihydrateTNBI·2H₂O1.58~195 (decomp.)7.5 - 25>230679014.6
Di(hydroxylammonium) TNBIHA-TNBI1.84181>40>360897635.2
Di(guanidinium) TNBIGu-TNBI1.77>350>30>360880035.0
Di(aminoguanidinium) TNBIAG-TNBI1.76238 (decomp.)>40>360870033.0
Bis(3-amino-1,2,4-triazolium) TNBIATA-TNBI1.80290>40>360890034.0
Bis(5-aminotetrazolium) TNBIAT-TNBI1.81181>40>360890035.0
Bis(1,5-diaminotetrazolium) TNBIDAT-TNBI1.8318030>360863829.9

Note: The properties listed above are compiled from various sources and may vary depending on the specific experimental conditions. Detonation parameters are often calculated.[2][4]

Visualizations

Diagram 1: Overall Synthesis Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_nitration Nitration cluster_salts Energetic Salt Formation Glyoxal Glyoxal Biimidazole Biimidazole Glyoxal->Biimidazole + Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Biimidazole Reaction TNBI TNBI Biimidazole->TNBI HNO3 / PPA Energetic_Salts Energetic_Salts TNBI->Energetic_Salts Base + Cation Source

Caption: Overall workflow for the synthesis of energetic materials from 2,2'-Bi-1H-imidazole.

Diagram 2: Logical Relationship in Energetic Material Development

Logical_Relationship Start Biimidazole_Core Biimidazole Core (High Nitrogen, Stable) Start->Biimidazole_Core Nitration Nitration (Introduction of Nitro Groups) Biimidazole_Core->Nitration TNBI_Anion TNBI Anion (Energetic Building Block) Nitration->TNBI_Anion Salt_Formation Salt Formation (Property Tuning) TNBI_Anion->Salt_Formation Improved_Properties Improved Properties (Low Sensitivity, High Stability) Salt_Formation->Improved_Properties End Improved_Properties->End

Caption: Logical progression for developing advanced energetic materials from a biimidazole core.

References

Application Notes and Protocols for Electrochemical Applications of 4,4'-Bi-1H-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical applications of 4,4'-Bi-1H-imidazole and its derivatives. The content is structured to offer insights into their use as corrosion inhibitors, in energy storage, as electrocatalysts, and in electrochemical sensors, complete with experimental protocols and quantitative data.

Corrosion Inhibition

This compound and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum. Their efficacy stems from the ability of the imidazole rings to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. The two nitrogen atoms in each imidazole ring can act as coordination sites, facilitating strong interactions with the metal surface.

Quantitative Data for Corrosion Inhibition
Inhibitor CompoundMetal/AlloyCorrosive MediumTemperature (°C)Inhibitor Conc.Inhibition Efficiency (%)TechniqueReference
BenzimidazoleMild Steel1 M HCl30-600.5-5 mM85-95Weight Loss, EIS[1]
2-(2-aminophenyl)-1H-benzimidazoleS235 Steel1 M HCl25-453 mM87.09EIS, Potentiodynamic Polarization[2]
2-(2-hydroxophenyl)-1H-benzimidazoleS235 Steel1 M HCl25-453 mM85.06EIS, Potentiodynamic Polarization[2]
Imidazole-based compoundsCopper0.5 M H₂SO₄251 mM80-94EIS, Potentiodynamic Polarization[3]
BenzimidazoleAluminum Alloy 2024-T33.5% NaClAmbientN/A (film)Good protection over one weekEIS[1][4]
Imidazole derivativeQ235 Carbon Steel3.5 wt.% NaCl (acidic)Ambient600 ppmExcellentEIS, Potentiodynamic Polarization[5]
Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the evaluation of a this compound based corrosion inhibitor on mild steel in an acidic medium.

1. Materials and Equipment:

  • Working Electrode: Mild steel coupon with a defined exposed area (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum foil or graphite rod.

  • Electrochemical Cell: A three-electrode glass cell.

  • Potentiostat with EIS capability.

  • Corrosive Medium: 1 M HCl solution.

  • Inhibitor Solution: 1 M HCl containing various concentrations of the this compound compound (e.g., 10 ppm, 50 ppm, 100 ppm).

2. Electrode Preparation:

  • Mechanically polish the mild steel coupon with successively finer grades of emery paper.

  • Degrease the electrode with acetone and rinse with deionized water.

  • Dry the electrode in a stream of warm air.

3. Electrochemical Measurement:

  • Assemble the three-electrode cell with the mild steel working electrode, SCE reference electrode, and platinum counter electrode.

  • Fill the cell with the corrosive medium (1 M HCl) without the inhibitor.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the EIS measurement at the OCP. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

  • Repeat the measurement for the corrosive medium containing different concentrations of the this compound inhibitor.

4. Data Analysis:

  • Model the obtained Nyquist and Bode plots using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[5][6]

  • Calculate the inhibition efficiency (η%) using the following formula: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Experimental Workflow: Corrosion Inhibition Evaluation

G cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Polish Mild Steel Coupon p2 Degrease with Acetone p1->p2 p3 Rinse with Deionized Water p2->p3 p4 Dry Electrode p3->p4 m1 Assemble 3-Electrode Cell p4->m1 m2 Add Corrosive Medium m1->m2 m3 Stabilize OCP m2->m3 m4 Perform EIS m3->m4 m5 Repeat with Inhibitor Concentrations m4->m5 a1 Model EIS Data (Nyquist/Bode) m5->a1 a2 Determine Rct and Cdl a1->a2 a3 Calculate Inhibition Efficiency (η%) a2->a3 G cluster_charge Charging cluster_discharge Discharging Anode_C Anode (Graphite) Power_Source Power Source Anode_C->Power_Source Cathode_C Cathode (Bi-imidazole) Li_ion_C Li⁺ Cathode_C->Li_ion_C de-intercalation Electron_C e⁻ Cathode_C->Electron_C Li_ion_C->Anode_C intercalation Electron_C->Anode_C Anode_D Anode (Graphite) Li_ion_D Li⁺ Anode_D->Li_ion_D de-intercalation Electron_D e⁻ Anode_D->Electron_D Load Load Anode_D->Load Cathode_D Cathode (Bi-imidazole) Li_ion_D->Cathode_D intercalation Electron_D->Cathode_D Power_Source->Cathode_C Load->Cathode_D G cluster_prep Catalyst Ink & Electrode Prep. cluster_measurement Electrochemical Measurements cluster_analysis Data Analysis p1 Prepare Catalyst Ink (MOF, Carbon, Nafion) p2 Sonicate for Homogeneous Dispersion p1->p2 p3 Drop-cast Ink onto GCE p2->p3 p4 Dry Electrode p3->p4 m1 Assemble 3-Electrode Cell p4->m1 m2 Deaerate Electrolyte m1->m2 m3 Linear Sweep Voltammetry (LSV) m2->m3 m4 Electrochemical Impedance Spectroscopy (EIS) m3->m4 a1 Determine Overpotential @ 10 mA/cm² m3->a1 m5 Chronoamperometry (Stability Test) m4->m5 a4 Evaluate Stability from Chronoamperometry m5->a4 a2 Construct Tafel Plot & Find Tafel Slope a1->a2 a3 Analyze EIS for Kinetics a1->a3 G cluster_preconcentration 1. Pre-concentration cluster_stripping 2. Stripping cluster_quantification 3. Quantification Metal_ion Metal Ions (Mⁿ⁺) in Solution Electrode_surface Bi-imidazole Modified Electrode Metal_ion->Electrode_surface Reduction Mⁿ⁺ + ne⁻ → M⁰ (at negative potential) Electrode_surface->Reduction Metal_atom Metal Atoms (M⁰) on Electrode Reduction->Metal_atom Stripping_potential Positive Potential Scan Oxidation M⁰ → Mⁿ⁺ + ne⁻ Stripping_potential->Oxidation Current_peak Stripping Current Peak Oxidation->Current_peak Peak_height Peak Height ∝ Concentration Calibration Calibration Curve Peak_height->Calibration Concentration Determine Unknown Concentration Calibration->Concentration

References

Application Notes and Protocols: 4,4'-Bi-1H-imidazole as a Potential Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a well-established and effective strategy to mitigate this issue. Imidazole and its derivatives have garnered considerable attention as corrosion inhibitors due to the presence of nitrogen heteroatoms with lone pair electrons, which can effectively coordinate with metal surfaces and form a protective barrier.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of 4,4'-Bi-1H-imidazole as a potential corrosion inhibitor.

Data Presentation: Corrosion Inhibition Performance of Imidazole Derivatives

The following tables summarize quantitative data from studies on various imidazole derivatives, which can be used as a reference for evaluating the potential efficacy of this compound.

Table 1: Potentiodynamic Polarization Data for Imidazole Derivatives on Mild Steel in 0.5 M H₂SO₄

InhibitorConcentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
Blank-1150-
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole10⁻³3896.7
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole10⁻³9391.9

Source: Adapted from a study on imidazole derivatives.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Imidazole Derivatives on Mild Steel in 0.5 M H₂SO₄

InhibitorConcentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)
Blank-9.8350-
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole10⁻³2854896.5
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole10⁻³1126591.2

Source: Adapted from a study on imidazole derivatives.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below. These protocols are based on established practices for similar compounds.

Synthesis of this compound

While various synthetic routes exist for imidazole derivatives, a general approach for the synthesis of bi-imidazoles can be adapted. One common method involves the reaction of a dicarbonyl compound with an aldehyde and ammonia. For this compound, a potential route could involve the coupling of two imidazole rings. Researchers should refer to specialized organic synthesis literature for a precise and validated synthetic protocol.

Corrosion Inhibition Studies

a) Weight Loss Method

This is a straightforward and widely used method to determine the average corrosion rate.

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons into suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 600, 800, 1200).

    • Degrease the coupons with acetone, rinse with distilled water, and dry them in a desiccator.

    • Accurately weigh the prepared coupons to four decimal places.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).

    • Prepare different concentrations of the this compound inhibitor in the corrosive medium.

    • Immerse the pre-weighed coupons in the test solutions (with and without the inhibitor) for a specified period (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons with a suitable cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine) to remove corrosion products.

    • Rinse the coupons with distilled water, dry them, and reweigh them accurately.

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

b) Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (mild steel specimen with a defined exposed area, e.g., 1 cm²), a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Solution Preparation:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Measurement:

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to their intersection.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

c) Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for the PDP measurements.

  • Solution Preparation:

    • Prepare the corrosive solution with and without various concentrations of this compound.

  • Measurement:

    • Immerse the working electrode in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

    • The value of Rct is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow for corrosion inhibition studies and the proposed mechanism of action for imidazole-based inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Inhibitor Synthesize/Obtain This compound WL Weight Loss Method Inhibitor->WL PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Metal Prepare Metal Specimens Metal->WL Metal->PDP Metal->EIS Solution Prepare Corrosive Media Solution->WL Solution->PDP Solution->EIS CR Calculate Corrosion Rate WL->CR IE Determine Inhibition Efficiency PDP->IE EIS->IE CR->IE Mechanism Elucidate Inhibition Mechanism IE->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Inhibitor This compound (Inhibitor Molecules) Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Physical and/or Chemical Adsorption Ions Corrosive Ions (e.g., H+, Cl-) Metal Metal Surface Ions->Metal Corrosion Attack Protection Corrosion Inhibition Adsorption->Metal Film Formation of a Protective Film Adsorption->Film Film->Protection

Caption: Proposed mechanism of corrosion inhibition by imidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,4'-Bi-1H-imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic routes are available, with the most common being:

  • From Glyoxal and an Ammonium Salt: This is a widely used method that involves the reaction of glyoxal with an excess of an ammonium salt. It is considered a relatively simple, safe, and easily controlled process.

  • Ullmann Coupling of 4-Haloimidazoles: This method involves the copper-catalyzed homocoupling of 4-haloimidazole derivatives. It can be a powerful tool, but the reaction conditions often require careful optimization.

  • From Diaminomaleonitrile (DAMN): DAMN can serve as a precursor to form the bi-imidazole core, though this route is less commonly reported for the synthesis of the parent this compound.

  • Oxidative Coupling of Imidazole: Direct oxidative coupling of the imidazole ring at the 4-position is another potential route, although it may suffer from selectivity issues.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the synthetic method and reaction conditions. The traditional method reacting aqueous glyoxal with anhydrous ammonia gas gives a yield of around 33%[1]. However, significant improvements have been reported. For instance, reacting glyoxal with an ammonium salt can increase the yield to a range of 43-54%[1].

Q3: How can I purify the final this compound product?

A3: Purification is crucial for obtaining a high-purity product. Common methods include:

  • Crystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent system will dissolve the compound sparingly at room temperature but have good solubility at elevated temperatures. Common solvent systems for crystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[2]

  • Washing: The crude product, often a precipitate, can be washed with appropriate solvents to remove impurities. A common procedure involves washing the filtered solid alternately with an organic solvent (e.g., acetone) and distilled water.[1]

  • Column Chromatography: While often used for purification, it may not be the most practical method for large-scale synthesis due to the potential for product loss on the stationary phase.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Reagents: Be aware of the hazards of all chemicals used. For example, anhydrous ammonia is toxic and requires careful handling in a well-ventilated fume hood[1].

  • Reaction Conditions: Some reactions may be exothermic or require elevated temperatures and pressures. Use appropriate equipment and monitoring.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Low Yield
Symptom Possible Cause Suggested Solution
Low yield in glyoxal/ammonium salt synthesis Incomplete reaction.Increase reaction time or temperature. Ensure vigorous stirring to maintain a homogeneous mixture.
Loss of ammonia.If using aqueous ammonia, a decrease in yield can be due to the loss of ammonia upon heating. Using a sealed reaction vessel or maintaining a sufficient excess of ammonia can help.
Suboptimal pH.The pH of the reaction mixture can influence the yield. Adjust the pH to the optimal range (typically 5-7) after the initial reaction is complete.[1]
Low yield in Ullmann coupling Inactive catalyst.Use fresh, high-purity copper catalyst. Pre-activation of the copper may be necessary.
Presence of moisture.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Poor ligand choice or absence of a ligand.The addition of a suitable ligand, such as 1,10-phenanthroline, can significantly improve the yield and reproducibility of Ullmann couplings.[3]
Unfavorable reaction temperature.The temperature for Ullmann coupling is critical and often high. Optimize the temperature for your specific substrates.
Impure Product
Symptom Possible Cause Suggested Solution
Presence of side products in glyoxal/ammonia synthesis Formation of polymeric materials.Control the rate of addition of glyoxal to the ammonium salt solution to minimize polymerization. Maintaining a lower reaction temperature can also be beneficial.
Incomplete reaction leading to a mixture of starting materials and product.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
Discolored product Oxidation of the product or intermediates.Work under an inert atmosphere, especially during purification steps. Benzidine derivatives, which have a similar biphenyl structure, are known to be prone to oxidation.[4]
Trapped impurities in the crystal lattice.Optimize the crystallization process. Slow cooling and the use of an appropriate solvent system can lead to purer crystals.
Reaction Failure
Symptom Possible Cause Suggested Solution
No reaction observed in Ullmann coupling Deactivated starting material.Ensure the haloimidazole starting material is pure and has not decomposed.
Catalyst poisoning.Impurities in the starting materials or solvent can poison the copper catalyst. Purify all reagents and solvents before use.
Reaction mixture turns black in Ullmann coupling Decomposition of the copper catalyst or product.While a dark color change can be normal for Ullmann reactions, excessive blackening and precipitate formation could indicate decomposition. This might be due to too high a temperature or the presence of oxygen.[5]

Quantitative Data Summary

Table 1: Synthesis of 2,2'-Bi-1H-imidazole from Glyoxal and Ammonium Salts [1]

Ammonium SaltMolar Ratio (Ammonium Salt:Glyoxal)Reaction Temperature (°C)Reaction Time (h)pH AdjustmentYield (%)Purity (%)
Ammonium Acetate2.67403 (addition) + 5 (stirring)Neutralized with aqueous ammonia44.6>97
Ammonium Benzoate2.0403 (addition) + 1 (stirring)Neutralized with aqueous ammonia43.1>97
Ammonium Acetate4.0403 (addition)Neutralized with distilled water53.2>97

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bi-1H-imidazole from Glyoxal and Ammonium Acetate[1]

Materials:

  • Ammonium acetate

  • 20 wt% aqueous glyoxal solution

  • Distilled water

  • Aqueous ammonia

  • Acetone

Procedure:

  • To a reaction flask equipped with a mechanical stirrer, add 130 mL of distilled water.

  • Add 709 g (9.2 mol) of ammonium acetate to the water at 40°C to form a slurry.

  • While vigorously stirring, slowly add 500 g of 20 wt% aqueous glyoxal (3.45 mol) dropwise to the slurry over a period of three hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional five hours at room temperature.

  • Neutralize the reaction mixture with aqueous ammonia to a pH of 5-7.

  • A brown solid will precipitate. Filter the solid.

  • Wash the filtered solid alternately with 500 mL of acetone and 500 mL of distilled water several times.

  • Dry the solid to obtain 2,2'-bi-1H-imidazole.

Expected Yield: ~44.6%

Visualizations

experimental_workflow start Start reagents Prepare Slurry: Ammonium Salt + Water start->reagents addition Slowly Add Aqueous Glyoxal reagents->addition reaction Stir at Room Temperature addition->reaction neutralization Neutralize to pH 5-7 reaction->neutralization filtration Filter Precipitate neutralization->filtration washing Wash with Acetone and Water filtration->washing drying Dry the Product washing->drying end End Product: This compound drying->end troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_workup Review Workup & Purification start->check_workup temp Optimize Temperature check_reaction->temp time Increase Reaction Time check_reaction->time stirring Ensure Efficient Stirring check_reaction->stirring fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents dry_solvents Use Dry Solvents (if applicable) check_reagents->dry_solvents extraction Check Aqueous Layer for Product check_workup->extraction purification_loss Optimize Purification Method (e.g., crystallization solvent) check_workup->purification_loss

References

Technical Support Center: Purification of Crude 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4,4'-Bi-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective techniques for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often a good first-line approach, especially for removing minor impurities.[1] Column chromatography is employed for separating complex mixtures or achieving very high purity.[2]

Q2: What are the likely impurities in crude this compound?

A2: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, partially reacted intermediates, and isomers (e.g., 2,4'-Bi-1H-imidazole or 2,2'-Bi-1H-imidazole). Additionally, residual solvents and reagents from the synthesis will be present.[3][4]

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Imidazoles generally exhibit good solubility in polar solvents like water and alcohols (e.g., methanol, ethanol) and lower solubility in less polar organic solvents and ethers.[5][6][7] A common and effective solvent system for recrystallizing imidazole derivatives is a mixture of methanol and water (MeOH/H2O). The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the selective crystallization of the pure this compound upon cooling, leaving impurities in the mother liquor.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and convenient method for tracking the progress of a column chromatography separation. HPLC provides quantitative information on the purity, while NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve - Insufficient solvent volume.- Incorrect solvent system.- Gradually add more of the primary solvent.- Try a more polar solvent or a different solvent mixture. Consider solvents known to dissolve similar imidazole compounds.[1]
Oiling out instead of crystallization - The solution is supersaturated.- The cooling rate is too fast.- The solvent is too nonpolar for the compound.- Add a small amount of additional solvent.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.- Use a more polar solvent system.
No crystals form upon cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Reduce the solvent volume by evaporation.- Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity is observed, then heat until the solution is clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery of pure product - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals are soluble in the washing solvent.- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Wash the crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization - Inappropriate solvent system.- Impurities co-crystallize with the product.- Experiment with different solvent systems. A table of common recrystallization solvents can be a helpful guide.[1]- If impurities have similar solubility, a second recrystallization may be necessary, or an alternative purification technique like column chromatography should be considered.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC - Inappropriate mobile phase polarity.- Adjust the solvent system. For polar compounds like imidazoles, a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.[2] Experiment with different ratios to achieve good separation.
Compound does not move from the baseline - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Compound runs with the solvent front - The mobile phase is too polar.- Decrease the polarity of the eluent by increasing the proportion of the less polar solvent.
Streaking or tailing of spots/peaks - The compound is interacting too strongly with the stationary phase.- The sample is overloaded on the column.- Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds, to reduce strong interactions with the silica gel.- Ensure the amount of crude material loaded is appropriate for the column size.
Cracked or disturbed column bed - Improper packing of the column.- Ensure the stationary phase is packed uniformly without air bubbles. A well-packed column is crucial for good separation.
Low yield after chromatography - The compound is still on the column.- The compound is spread across many fractions.- Flush the column with a very polar solvent (e.g., 100% methanol or a mixture with a small amount of acetic acid) to elute any remaining compound.- Optimize the elution gradient to obtain sharper peaks and collect the product in fewer fractions.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Based on initial solubility tests, a mixture of methanol and water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot methanolic solution, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Crude this compound
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A common gradient could be from 100% DCM to 90:10 DCM:MeOH.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude this compound dissolve Dissolve in minimal hot solvent recrys_start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt crystallize Induce Crystallization (Cooling / Anti-solvent) dissolve->crystallize No insoluble impurities hot_filt->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Purified Product isolate->dry chrom_start Crude this compound load Load onto Silica Gel Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate chrom_end Purified Product evaporate->chrom_end

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic node_action node_action node_outcome node_outcome start Impure Product is_oiling_out Oiling Out? start->is_oiling_out is_low_yield Low Yield? is_oiling_out->is_low_yield No slow_cooling Slow Cooling Rate Add More Solvent is_oiling_out->slow_cooling Yes is_still_impure Still Impure? is_low_yield->is_still_impure No reduce_solvent Reduce Solvent Volume Use Cold Wash Solvent is_low_yield->reduce_solvent Yes change_method Change Purification Method (e.g., Chromatography) is_still_impure->change_method Yes pure_product Pure Product is_still_impure->pure_product No slow_cooling->pure_product reduce_solvent->pure_product change_method->pure_product

Caption: A logical troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Large-Scale Synthesis of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 4,4'-Bi-1H-imidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of reacting glyoxal with an ammonia source.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield High initial concentration of glyoxal can lead to the formation of acetals and oligomers, competing with the desired imidazole ring formation.[1][2]Maintain a low concentration of glyoxal. This can be achieved by the slow, dropwise addition of the aqueous glyoxal solution to the ammonium salt slurry over a period of 2-4 hours.[3]
Inefficient reaction control when using anhydrous ammonia gas, leading to localized high concentrations and precipitation, which can block the inlet.[3]Use an ammonium salt (e.g., ammonium acetate, ammonium benzoate) in an aqueous slurry instead of anhydrous ammonia gas for a safer, simpler, and more easily controlled reaction.[3]
Reaction temperature is too high, causing decomposition of the ammonium salt and generation of ammonia gas, which can lower the yield.[3]Maintain the reaction temperature in the range of 30-60°C during the addition of glyoxal.[3]
Suboptimal pH during workup.Adjust the pH of the reaction mixture to be in the range of 5-7 after the reaction is complete. If the pH exceeds 7, the product can form a metal salt and partially dissolve in water, reducing the isolated yield.[3]
Formation of Brown, Tarry Byproducts Polymerization and side reactions of glyoxal under reaction conditions.Ensure vigorous stirring during the slow addition of glyoxal to maintain homogeneity and minimize localized high concentrations.
Presence of impurities in starting materials.Use high-purity glyoxal and ammonium salts.
Product Contamination with Byproducts Cross-reactions of glyoxal with the formed imidazole products.The primary byproducts can be imidazole-2-carboxaldehyde and 2,2'-bis-1H-imidazole, formed from the reaction of glyoxal with imidazole.[1][2] Purification by crystallization is often necessary.
Difficulty in Product Isolation The product may be partially soluble in the reaction mixture.After pH adjustment, the product should precipitate as a solid. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
Inefficient washing of the crude product.Wash the filtered solid alternately with an organic solvent (e.g., acetone) and distilled water several times to remove unreacted starting materials and soluble byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the reaction of glyoxal with an ammonia source. For large-scale synthesis, using an ammonium salt like ammonium acetate in an aqueous slurry is preferred over anhydrous ammonia gas due to safety and better reaction control.[3] This method has been reported to yield 43-54% of 2,2'-bi-1H-imidazole, a close analog, with a purity of not less than 97%.[3]

Q2: What are the main challenges in the large-scale synthesis of this compound?

A2: The primary challenges include:

  • Low Yields: Often due to side reactions of glyoxal, such as oligomerization.[1][2]

  • Byproduct Formation: The formation of other imidazole derivatives, which can complicate purification.[1][2]

  • Reaction Control: The reaction can be exothermic and difficult to control, especially when using anhydrous ammonia.[3]

  • Purification: Separating the desired product from colored, often tarry, byproducts can be challenging.

Q3: How can I improve the yield of my synthesis?

A3: To improve the yield, consider the following:

  • Slow Addition of Glyoxal: Add the glyoxal solution dropwise over a prolonged period (2-4 hours) to keep its concentration low.[3]

  • Use Ammonium Salts: Substitute anhydrous ammonia with ammonium salts like ammonium acetate for better control.[3]

  • Temperature Control: Maintain the reaction temperature between 30-60°C.[3]

  • pH Control during Workup: Carefully adjust the pH to 5-7 to ensure complete precipitation of the product.[3]

Q4: What are the common byproducts, and how can they be removed?

A4: Common byproducts include imidazole-2-carboxaldehyde and 2,2'-bis-1H-imidazole.[1][2] These are typically removed through purification steps such as crystallization. Washing the crude product with acetone and water can also help remove some impurities.[3]

Q5: What is a suitable method for purifying the final product?

A5: Crystallization is a common and effective method for purifying imidazoles.[4] The crude product, after being filtered and washed, can be recrystallized from a suitable solvent system. Common solvents for recrystallization of organic compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/THF.[5] The choice of solvent will depend on the solubility profile of this compound and its impurities.

Q6: Are there alternative synthesis routes for this compound?

A6: Yes, alternative methods exist, though they may present their own scalability challenges:

  • Ullmann Coupling: This involves the copper-mediated coupling of halo-imidazoles. While effective for biaryl synthesis, traditional Ullmann reactions often require harsh conditions and stoichiometric copper.[6][7] Modern variations using palladium or nickel catalysts can be milder but may be costly for large-scale production.[6]

  • C-H Activation: This modern approach involves the direct coupling of C-H bonds of the imidazole ring. Nickel-catalyzed C-H arylation of imidazoles has been demonstrated.[8][9] While offering a more atom-economical route, these methods are still under development for large-scale industrial applications and can be sensitive to reaction conditions.

Experimental Protocols

Synthesis of 2,2'-Bi-1H-imidazole from Glyoxal and Ammonium Acetate (as a model for this compound synthesis)

This protocol is adapted from a patented procedure for a closely related isomer and provides a solid foundation for the synthesis of this compound.[3]

Materials:

  • 20 wt% aqueous glyoxal solution

  • Ammonium acetate

  • Distilled water

  • Aqueous ammonia or 5% aqueous sodium hydroxide

  • Acetone

Procedure:

  • Prepare a slurry of ammonium acetate in distilled water in a reaction vessel equipped with a stirrer and a dropping funnel. For example, add 130 ml of distilled water to 709 g of ammonium acetate (9.2 mol).

  • Heat the slurry to 40°C with vigorous stirring.

  • Slowly add 500 g of 20 wt% aqueous glyoxal (3.45 mol) dropwise to the slurry over a period of three hours, maintaining the temperature at 40°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional one to five hours.

  • Neutralize the reaction mixture by adding aqueous ammonia or 5% aqueous sodium hydroxide to adjust the pH to 5-7.

  • Filter the resulting brown solid precipitate.

  • Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.

  • Dry the purified solid to obtain the final product.

Expected Yield: 43-54% with a purity of ≥97%.[3]

Visualizations

Experimental Workflow for Bi-imidazole Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Ammonium Acetate Slurry B Heat to 40°C A->B C Slowly Add Aqueous Glyoxal B->C Vigorous Stirring D Stir at Room Temperature C->D 3 hours E Neutralize to pH 5-7 D->E 1-5 hours F Filter Solid Product E->F G Wash with Acetone and Water F->G H Dry the Product G->H

Caption: Workflow for the synthesis of bi-imidazole from glyoxal and ammonium acetate.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Q1 Was glyoxal added slowly (2-4h)? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Was reaction temp. kept at 30-60°C? A1_yes->Q2 S1 High local glyoxal concentration leads to side reactions. A1_no->S1 R1 Action: Add glyoxal dropwise over 2-4 hours. S1->R1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Was final pH controlled to 5-7? A2_yes->Q3 S2 High temperature decomposes ammonium salt. A2_no->S2 R2 Action: Maintain temperature in the 30-60°C range. S2->R2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Yield Improved A3_yes->End S3 pH > 7 can dissolve the product. A3_no->S3 R3 Action: Carefully adjust pH to 5-7. S3->R3

Caption: Decision tree for troubleshooting low yields in bi-imidazole synthesis.

References

optimizing reaction conditions for 4,4'-Bi-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 4,4'-Bi-1H-imidazole derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The main strategies involve the coupling of pre-functionalized imidazole rings. The most common methods are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions. These typically involve coupling an imidazole-4-boronic acid derivative with a 4-haloimidazole or the homo-coupling of a 4-haloimidazole.[1][2][3] Another approach involves the synthesis from non-imidazole precursors, such as the DBU-catalyzed cyclization of 5-amino-α-imino-1H-imidazole-4-acetonitriles with isocyanates to form 4,4'-bi-1H-imidazol-2-ones.[4][5]

Q2: My Suzuki-Miyaura coupling reaction for a this compound derivative has a very low yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura couplings for heteroaromatics can stem from several factors:

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the phosphine ligand is critical. The reaction may require specific ligands to prevent catalyst deactivation and promote efficient transmetalation.[3][6]

  • Base Selection: The base is crucial for activating the boronic acid.[6] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be solvent and substrate-dependent.

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often necessary. Phase-transfer catalysts may be required in some systems to facilitate the reaction between the organic and aqueous phases.[3]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side product formation.

  • Substrate Quality: Impurities in the 4-haloimidazole or the imidazoleboronic acid can poison the catalyst. Ensure starting materials are pure.

Q3: I am observing significant amounts of homo-coupling byproducts from my starting materials. How can I minimize this?

A3: Homo-coupling is a common side reaction in many cross-coupling protocols. To minimize it:

  • Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative processes that can lead to homo-coupling.

  • Adjust the stoichiometry. Using a slight excess of the boronic acid reagent relative to the aryl halide can sometimes favor the cross-coupling pathway.

  • Optimize the ligand-to-metal ratio. The right ligand can stabilize the catalyst and improve selectivity for the desired cross-coupling product.

Q4: What is a reliable method for preparing the 4-iodo-1H-imidazole precursor?

A4: A common and effective method involves the direct iodination of imidazole. The reaction typically uses iodine and a base like sodium hydroxide in an aqueous solution. Sodium iodide is often added as a co-solvent to improve the solubility of iodine in water.[7][8] The reaction is usually performed at a low temperature (e.g., 0 °C) to control selectivity and is followed by careful pH adjustment to precipitate the product.[7] Purification often involves recrystallization from a mixed solvent system like isopropanol/n-hexane or water/ethanol.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or incorrect ligand.Use a fresh palladium source and screen different phosphine ligands. For Ullmann couplings, ensure the copper source is active.[1][9]
Improper base selection or strength.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃). The choice can significantly impact yield.[6]
Reaction conditions are too mild (temperature/time).Gradually increase the reaction temperature and monitor progress by TLC or GC-MS. Extend the reaction time if necessary.
Formation of Multiple Side Products Reaction temperature is too high.Lower the reaction temperature. High temperatures can lead to decomposition of starting materials, products, or the catalyst.
N-arylation of the imidazole ring.Protect the imidazole nitrogen before the coupling reaction (e.g., with a BOC or SEM group). Alternatively, some ligandless and base-free conditions have been developed to favor C-2 arylation over N-arylation.[3]
Dehalogenation of the starting material.Ensure the reaction environment is free of reducing agents. Use high-purity solvents and reagents.
Difficulty in Product Purification Product is highly polar and insoluble.If the product precipitates from the reaction mixture, filtration may be sufficient. Otherwise, try recrystallization from a highly polar solvent like DMF or DMSO.
Product co-elutes with starting material or byproducts during chromatography.Modify the column chromatography conditions. Try a different solvent system (e.g., add a small amount of triethylamine or acetic acid to the eluent) or switch to a different stationary phase (e.g., alumina).

Experimental Workflows and Logic

A generalized workflow for optimizing a Suzuki-Miyaura cross-coupling reaction is presented below. This process involves systematic screening of key reaction parameters to identify the optimal conditions for product formation.

G start Start: Low Yield in Initial Test Reaction catalyst Screen Palladium Catalysts (e.g., Pd(OAc)2, PdCl2(dppf)) start->catalyst ligand Screen Phosphine Ligands (e.g., PPh3, XPhos, SPhos) catalyst->ligand Select best catalyst base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) ligand->base Select best ligand solvent Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O, DMF) base->solvent Select best base check_yield Analyze Yield and Purity (TLC, LC-MS, NMR) solvent->check_yield Run reaction matrix check_yield->catalyst Yield < 80%, Re-optimize optimized Optimized Conditions Found check_yield->optimized Yield > 80%? fail Problem Persists: Consider Alternative Strategy (e.g., Ullmann Coupling) check_yield->fail No Improvement

Caption: A flowchart for systematic optimization of Suzuki-Miyaura reaction conditions.

This troubleshooting diagram outlines a logical approach to diagnosing common issues during the synthesis.

Troubleshooting start Problem: Low Conversion q1 Is starting material consumed? start->q1 a1_yes Yes: Degradation or Side Product Formation q1->a1_yes Yes a1_no No: Reaction Not Proceeding q1->a1_no No sol3 Analyze Byproducts (MS, NMR): - Lower temperature - Screen different ligands/bases a1_yes->sol3 sol1 Check Catalyst Activity: - Use fresh catalyst - Ensure inert atmosphere a1_no->sol1 sol2 Check Reaction Temp: - Increase temperature incrementally a1_no->sol2

Caption: A troubleshooting decision tree for low reaction conversion.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1H-imidazole

This protocol is adapted from procedures described for the iodination of imidazole.[7]

  • Preparation: Dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of water in a flask and cool to room temperature. Add imidazole (40.8 g, 0.60 mol) and stir until dissolved. In a separate beaker, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (38.1 g, 0.15 mol).

  • Reaction: Cool the imidazole solution to 0 °C using an ice bath. Add the iodine/sodium iodide solution dropwise to the imidazole solution over a period of time, maintaining the temperature at 0 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at 0 °C for 6 hours.[7] Adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid. A solid will precipitate.

  • Isolation and Purification: Collect the precipitated solid by suction filtration. The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover more product and unreacted imidazole.[7] The crude solid is then purified by recrystallization. A common method is to first wash with a hot water/ethanol mixture to remove di-iodinated byproducts, followed by recrystallization of the cooled filtrate from a solvent system like isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol for the palladium-catalyzed coupling of a 4-haloimidazole with an arylboronic acid.[2][3]

  • Reaction Setup: To a reaction vessel, add the 4-halo-1H-imidazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Reaction Execution: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure this compound derivative.

Protocol 3: DBU-Catalyzed Synthesis of 5'-Amino-5-imino-4,4'-bi-1H-imidazol-2-ones

This protocol is based on the cyclization reaction described by Dias et al.[4][5]

  • Reactant Preparation: A suspension of the starting 5-amino-α-(N-alkyl/arylcarbamoyl)imino-1H-imidazole-4-acetonitrile intermediate is prepared in a suitable solvent like acetonitrile (MeCN) at room temperature (23 °C).

  • Catalyst Addition: Add a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.03–1.0 molar equiv) to the stirred suspension. An immediate color change is typically observed.

  • Reaction and Precipitation: Continue stirring the mixture. A solid product will gradually precipitate out of the solution. The reaction time will vary depending on the specific substrates.

  • Isolation: The precipitated solid product is collected by filtration, washed with a suitable solvent, and dried to yield the 4,4'-bi-1H-imidazol-2-one derivative.[4]

Comparative Data

The selection of the catalyst and base is critical for the success of cross-coupling reactions. The following table summarizes hypothetical optimization data for a Suzuki coupling reaction, illustrating how yields can vary with different components.

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O45
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O78
3PdCl₂(dppf) (3)NoneK₂CO₃ (2)Dioxane/H₂O65
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O91
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O85
6Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene/H₂O82

References

Technical Support Center: Synthesis of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4,4'-Bi-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes to this compound include:

  • Ullmann Coupling of Haloimidazoles: This method involves the copper-catalyzed homocoupling of a 4-haloimidazole, typically 4-bromo-1H-imidazole or 4-iodo-1H-imidazole. Various copper sources and ligands can be employed to facilitate this reaction.

  • From Glyoxal and an Ammonia Source: This classical approach involves the condensation reaction of glyoxal with an ammonia source, such as ammonia or formamide. While conceptually straightforward, this method can sometimes lead to a mixture of isomers and other byproducts.

Q2: What are the potential side reactions and byproducts in the synthesis of this compound?

A2: Side reactions are highly dependent on the chosen synthetic route.

  • In the glyoxal and ammonia/formamide route, potential byproducts include:

    • Isomeric Biimidazoles: Formation of 2,2'-bi-1H-imidazole and 2,4'-bi-1H-imidazole can occur.

    • Imidazole and Substituted Imidazoles: Simple imidazole, imidazole-2-carboxaldehyde, and other substituted imidazoles can form from competing reaction pathways.[1]

    • Polymeric Materials: Under certain conditions, polymerization of reactants can lead to intractable tars.

  • In the Ullmann coupling of 4-haloimidazoles, potential byproducts include:

    • Dehalogenated Imidazole: Reduction of the haloimidazole starting material to form imidazole.

    • Unreacted Starting Material: Incomplete coupling can lead to the presence of the 4-haloimidazole in the final product.

    • Homocoupling of Ligands: If ligands are used to facilitate the coupling, their self-coupling products may be present.

Q3: My reaction yield is consistently low. What are the possible causes and solutions?

A3: Low yields can stem from several factors. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Incomplete Reaction (Ullmann Coupling) - Increase reaction time and/or temperature. - Ensure the copper catalyst is active; consider using freshly activated copper powder or a more soluble copper(I) salt. - Screen different ligands to enhance catalyst activity and stability.
Incomplete Reaction (Glyoxal Route) - Adjust the stoichiometry of glyoxal to the ammonia source. - Optimize the reaction temperature and concentration.
Product Degradation - Imidazoles can be sensitive to strong oxidizing or acidic conditions. Ensure the workup procedure is appropriate. - For Ullmann coupling, harsh reaction conditions can sometimes lead to product decomposition.
Suboptimal Reaction Conditions - For the glyoxal route, the pH of the reaction mixture can be critical. Ensure it is within the optimal range for imidazole ring formation.
Poor Quality of Starting Materials - Use freshly distilled or purified starting materials. Glyoxal, in particular, can exist in various hydrated and polymeric forms.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your synthesis.

Problem 1: Presence of multiple spots on TLC, indicating a mixture of products.

Possible Cause: Formation of isomeric biimidazoles, unreacted starting materials, or other side products.

Solutions:

  • Optimize Reaction Selectivity:

    • Glyoxal Route: Carefully control the reaction temperature and the rate of addition of reactants. Lower temperatures may favor the formation of a specific isomer.

    • Ullmann Coupling: Ensure the starting 4-haloimidazole is pure and free of other isomers. The choice of copper catalyst and ligand can also influence selectivity.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is a common method for separating imidazole isomers. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane is often effective.

    • Crystallization: Recrystallization from a suitable solvent can be a highly effective method for purifying the desired 4,4'-isomer, provided a solvent system with differential solubility for the impurities can be found.

Problem 2: The final product is a dark, tarry substance.

Possible Cause: Polymerization of glyoxal or other starting materials, especially at elevated temperatures or in the presence of strong acids or bases.

Solutions:

  • Reaction Temperature Control: Maintain a consistent and appropriate reaction temperature. For the glyoxal route, avoid excessive heating.

  • Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to prevent localized high concentrations and exothermic reactions that can lead to polymerization.

  • Solvent Choice: Use a solvent that effectively dissolves the reactants and intermediates to prevent their concentration and subsequent polymerization.

Experimental Protocols

A detailed experimental protocol for a common synthesis route is provided below for reference.

Synthesis of this compound via Ullmann Coupling of 4(5)-Bromoimidazole

This procedure is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4(5)-Bromo-1H-imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4(5)-bromo-1H-imidazole (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow

Experimental Workflow for Ullmann Coupling

experimental_workflow reagents Reactants: - 4(5)-Bromo-1H-imidazole - CuI, 1,10-Phenanthroline - K₂CO₃ - DMF reaction Reaction: - Inert Atmosphere - 110-120 °C - Stirring reagents->reaction workup Workup: - Quench with NH₄Cl(aq) - Extraction - Drying reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via Ullmann coupling.

Troubleshooting Logic

troubleshooting_logic start Synthesis of This compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impure_product Impure Product (Multiple Spots) issue->impure_product Yes tar_formation Tarry Product issue->tar_formation Yes solution_yield Troubleshoot Yield: - Check reaction time/temp - Catalyst activity - Stoichiometry low_yield->solution_yield solution_purity Troubleshoot Purity: - Optimize reaction selectivity - Column chromatography - Recrystallization impure_product->solution_purity solution_tar Troubleshoot Tar: - Control temperature - Slow reagent addition - Appropriate solvent tar_formation->solution_tar

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 4,4'-Bi-1H-imidazole Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4,4'-Bi-1H-imidazole and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: My this compound complex has very low solubility in aqueous solutions. What are the primary reasons for this?

A1: The low aqueous solubility of this compound and its metal complexes often stems from a combination of factors. The planar and aromatic nature of the bi-imidazole ligand can lead to strong intermolecular π-π stacking interactions in the solid state, making it difficult for water molecules to solvate the individual complex molecules. Additionally, the overall charge and polarity of the metal complex play a crucial role. Neutral complexes, in particular, tend to have lower aqueous solubility compared to their charged counterparts.

Q2: What are the most common strategies to improve the solubility of these complexes?

A2: Several effective strategies can be employed to enhance the solubility of this compound complexes. These include:

  • pH Adjustment: Modifying the pH of the solution can alter the protonation state of the imidazole rings, potentially increasing the overall charge and polarity of the complex.

  • Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the solvent system, improving the solubility of less polar complexes.[1]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic portions of the complex within the cavity of a cyclodextrin molecule can significantly enhance its aqueous solubility.[2][3]

  • Particle Size Reduction: Decreasing the particle size of the solid complex increases the surface area available for dissolution, which can lead to a faster dissolution rate.[4]

Q3: Can the choice of metal ion influence the solubility of the complex?

A3: Yes, the choice of the metal ion can influence the geometry, overall charge, and stability of the resulting complex, all of which can affect its solubility. However, the ligand itself and the other coordinating species often have a more dominant role in determining the solubility characteristics.

Troubleshooting Guides

Issue 1: The complex precipitates out of solution when I try to make an aqueous stock.

Troubleshooting Steps:

  • Verify the pH of your water: Ensure your water is neutral or at a pH where your complex is expected to be soluble. The solubility of imidazole-containing compounds can be highly pH-dependent.

  • Attempt pH Adjustment: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10) and test the solubility of your complex in each. A small amount of a weak acid or base can sometimes be sufficient to achieve dissolution.

  • Consider a Co-solvent System: If pH adjustment is ineffective, try preparing your stock solution in a mixture of water and a water-miscible organic solvent such as ethanol, methanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).[1] Start with a small percentage of the co-solvent and gradually increase it until the complex dissolves.

Issue 2: My complex is only soluble in organic solvents, but I need an aqueous solution for my biological assay.

Troubleshooting Steps:

  • Cyclodextrin Complexation: This is a powerful technique for increasing the aqueous solubility of hydrophobic compounds. You can prepare an inclusion complex with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][3]

  • Formulation as a Nanosuspension: Reducing the particle size to the nanometer range can improve the dissolution rate and apparent solubility in aqueous media. This typically requires specialized equipment for milling or high-pressure homogenization.

  • Use of Surfactants: A small amount of a biocompatible surfactant can aid in the solubilization of your complex by forming micelles.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound and its complexes in the public domain, the following table provides solubility data for the parent compound, imidazole, and a related benzimidazole derivative as a reference. This data can offer general guidance on solvent selection.

Table 1: Solubility of Imidazole and Benzimidazole in Various Solvents.

CompoundSolventTemperature (°C)Solubility
ImidazoleWater20Very soluble (63.3 g/100mL)
ImidazoleEthanol-Very soluble
ImidazoleDiethyl ether-Soluble
ImidazoleAcetone-Soluble
ImidazolePyridine-Soluble
ImidazoleBenzene-Slightly soluble
BenzimidazoleDichloromethane25~8.5 mM
BenzimidazoleToluene25Low

Data compiled from various sources.[5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a general method for assessing the solubility of a this compound complex at different pH values.

Materials:

  • This compound complex

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the finely ground complex to a series of vials, each containing a buffer of a specific pH.

  • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with the corresponding buffer.

  • Determine the concentration of the dissolved complex using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility of the complex as a function of pH.

experimental_workflow pH-Dependent Solubility Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess complex to buffers of varying pH prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature for 24-48h prep2->equil1 analysis1 Centrifuge samples equil1->analysis1 analysis2 Collect and dilute supernatant analysis1->analysis2 analysis3 Quantify dissolved complex (UV-Vis/HPLC) analysis2->analysis3 result1 Plot Solubility vs. pH analysis3->result1

Caption: Workflow for determining pH-dependent solubility.

Protocol 2: Co-solvency for Solubility Enhancement

This protocol describes how to use a co-solvent to increase the solubility of a this compound complex.[1]

Materials:

  • This compound complex

  • Water-miscible organic solvent (e.g., Ethanol, PEG 400, DMSO)

  • Deionized water

  • Vials and standard laboratory glassware

Procedure:

  • Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 50:50).

  • Add a known amount of the complex to each co-solvent mixture.

  • Vortex or sonicate the mixtures until the complex is fully dissolved. If it does not dissolve, incrementally add more co-solvent.

  • Visually inspect the solutions for any precipitation or cloudiness.

  • Once a clear solution is obtained, this co-solvent ratio can be used to prepare a stock solution. Note that upon further dilution with an aqueous buffer, the complex may precipitate if the final co-solvent concentration is too low.

cosolvency_workflow Co-solvency Method Workflow start Poorly soluble complex prep_cosolvent Prepare co-solvent/water mixtures start->prep_cosolvent add_complex Add complex to mixtures prep_cosolvent->add_complex dissolve Vortex/Sonicate add_complex->dissolve observe Observe for dissolution dissolve->observe success Clear solution obtained observe->success Yes increase_cosolvent Increase co-solvent ratio observe->increase_cosolvent No increase_cosolvent->add_complex

Caption: Workflow for the co-solvency method.

Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol provides a simple method for preparing a solid inclusion complex of a this compound complex with a cyclodextrin to enhance aqueous solubility.[2][3]

Materials:

  • This compound complex

  • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of water or ethanol-water mixture

Procedure:

  • Place a 1:1 or 1:2 molar ratio of the this compound complex and the cyclodextrin in a mortar.

  • Add a small amount of water or an ethanol-water mixture to form a paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting solid in an oven at a suitable temperature (e.g., 40-50 °C) or under vacuum to obtain a fine powder.

  • The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility compared to the original complex.

cyclodextrin_workflow Cyclodextrin Kneading Method Workflow start Combine complex and cyclodextrin in mortar add_solvent Add small amount of water/ethanol to form a paste start->add_solvent knead Knead thoroughly for 30-60 minutes add_solvent->knead dry Dry the paste to obtain a powder knead->dry end Inclusion complex with enhanced solubility dry->end

References

Technical Support Center: Stabilizing 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 4,4'-Bi-1H-imidazole against degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the known chemistry of the imidazole moiety, the primary degradation pathways for this compound are likely to be oxidation and hydrolysis.[1] The imidazole ring is susceptible to attack by reactive oxygen species (ROS) and can undergo ring-opening under harsh hydrolytic conditions (strong acids or bases). Photodegradation upon exposure to high-intensity light/UV is another potential degradation route.[1]

Q2: What are the initial signs of degradation in my this compound sample?

A2: Visual signs of degradation can include a change in color of the solid material or solution, the formation of precipitates, or a change in odor. For quantitative assessment, a change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area when analyzed by HPLC, is a clear indicator of degradation.

Q3: How can I proactively stabilize my this compound samples?

A3: To enhance stability, consider the following:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. Inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Antioxidants: For solutions, the addition of antioxidants can mitigate oxidative degradation.

  • pH Control: Maintaining the pH of solutions within a neutral range can help prevent acid- or base-catalyzed hydrolysis.

  • Solvent Selection: Use high-purity, degassed solvents for preparing solutions to minimize exposure to oxygen and impurities.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to promote degradation. Also, be mindful of potential interactions with metal ions, as imidazole-containing compounds can act as chelating agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram after short-term storage of a solution. Oxidative degradation from dissolved oxygen in the solvent.- Use a high-purity, degassed solvent (e.g., by sparging with nitrogen or helium).- Prepare solutions fresh before use.- Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) to the solution.
Discoloration of the solid this compound upon storage. Photo-oxidation or reaction with atmospheric moisture and oxygen.- Store the solid compound in an amber vial under an inert atmosphere (nitrogen or argon).- Ensure the storage container is tightly sealed and stored in a desiccator.
Poor reproducibility of experimental results. Inconsistent sample stability between experiments.- Standardize sample preparation and handling procedures.- Perform a forced degradation study to understand the stability profile of the compound under your experimental conditions.- Always use freshly prepared solutions for critical experiments.
Loss of compound during workup procedures involving acidic or basic washes. Hydrolysis of the imidazole ring.- Use mild acidic or basic conditions for the shortest possible time.- Keep the temperature low during the workup.- If possible, use alternative purification methods that avoid harsh pH conditions, such as column chromatography with a neutral mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to identify the degradation pathways and the intrinsic stability of this compound.[2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products. A desirable degradation level for method development is around 10-20%.[3][5]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6][7][8][9]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of methanol and 0.025 M KH2PO4 buffer (pH 3.2) (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 300 nm)
Injection Volume 20 µL
Column Temperature 25°C

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.

Visualizations

degradation_pathway A This compound B Oxidative Stress (e.g., H2O2, light, air) A->B Exposure to C Hydrolytic Stress (Acid or Base) A->C Exposure to D Oxidized Products (e.g., hydroxylated derivatives, ring-opened products) B->D Leads to E Hydrolyzed Products (e.g., ring-opened products) C->E Leads to

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation Study cluster_1 Analysis A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample Preparation (Neutralization, Dilution) B->C D HPLC-UV Analysis C->D E Data Interpretation (Compare to Control, Quantify Degradants) D->E

References

Technical Support Center: Single Crystal Growth of 4,4'-Bi-1H-imidazole MOFs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the single crystal growth of Metal-Organic Frameworks (MOFs) based on the 4,4'-Bi-1H-imidazole linker.

Frequently Asked Questions (FAQs)

Q1: I am not getting any crystals, only amorphous powder. What are the likely causes and solutions?

A1: The formation of amorphous powder instead of single crystals is a common issue in MOF synthesis and can be attributed to several factors:

  • Rapid Nucleation and Precipitation: If the reaction kinetics are too fast, nucleation will dominate over crystal growth, leading to the rapid formation of a fine, amorphous precipitate.

    • Solution: Decrease the reaction temperature to slow down the kinetics. You can also try using a more dilute solution of your metal salt and linker.

  • Inappropriate Solvent System: The choice of solvent is crucial for MOF crystallization as it influences the solubility of the precursors and the coordination modulation.[1][2][3]

    • Solution: Experiment with different solvent systems. While DMF is a common solvent, mixtures of DMF with other solvents like ethanol or water can sometimes promote single crystal growth.[4] The polarity of the solvent can significantly impact the final morphology of the MOF.[3]

  • Incorrect pH: The deprotonation of the imidazole linker is essential for coordination with the metal center. An incorrect pH can either prevent deprotonation or lead to the precipitation of metal hydroxides.

    • Solution: Adjust the pH of the reaction mixture. The addition of a small amount of a modulating agent, such as a weak acid or base, can help to control the deprotonation rate of the linker and facilitate crystal growth.

Q2: My crystals are very small and not suitable for single-crystal X-ray diffraction. How can I grow larger crystals?

A2: Growing larger single crystals often involves slowing down the crystal growth rate to allow for the ordered addition of building units to the crystal lattice.

  • Slower Cooling Rate: If using a solvothermal or hydrothermal method with a temperature gradient, a slower cooling rate can promote the growth of larger crystals.

  • Use of Modulators: Modulators are molecules that compete with the organic linker for coordination to the metal centers.[5] This competition slows down the formation of the MOF framework, allowing for the growth of larger and more well-defined crystals. For imidazole-based MOFs, additives like 1-methylimidazole can act as modulators.

  • Solvent Layering Technique: This method involves carefully layering a solution of the metal salt on top of a solution of the linker. The slow diffusion at the interface of the two solutions can lead to the formation of high-quality single crystals over time.

  • Vapor Diffusion: In this technique, a solution of the metal and linker is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the precursors are less soluble. The slow evaporation of the solvent from the vial and diffusion of the anti-solvent vapor into the vial can induce slow crystallization.

Q3: The single crystals I've grown are not stable and degrade when I take them out of the mother liquor. What can I do to preserve them?

A3: The instability of MOF crystals upon removal from the mother liquor is often due to the loss of solvent molecules from the pores, which can lead to the collapse of the framework.

  • Solvent Exchange: Before drying, try exchanging the high-boiling point solvent used for synthesis (e.g., DMF) with a more volatile, lower-surface-tension solvent like ethanol or acetone. This should be done gradually by soaking the crystals in the new solvent.

  • Supercritical Drying: This is a highly effective method for removing solvent without causing framework collapse due to the absence of a liquid-vapor interface and its associated surface tension.

  • Immediate Characterization: If possible, mount the crystal for single-crystal X-ray diffraction directly from the mother liquor or after a quick rinse with a volatile solvent.

Q4: I am observing multiple crystalline phases in my product. How can I obtain a phase-pure product?

A4: The formation of multiple phases, or polymorphs, is a challenge in MOF synthesis and is highly dependent on the thermodynamic and kinetic parameters of the reaction.

  • Precise Temperature Control: The reaction temperature can significantly influence the resulting crystalline phase. It is crucial to maintain a stable and uniform temperature throughout the synthesis.

  • Control of Reactant Concentrations and Ratios: The molar ratio of the metal to the linker can direct the formation of a specific phase. Carefully controlling the stoichiometry is essential.

  • Modulator Concentration: The concentration of the modulator can also play a role in phase selection. A systematic screening of modulator concentrations may be necessary.

  • Seeding: Introducing a small single crystal of the desired phase into the reaction mixture can act as a template and promote the growth of that specific phase.

Experimental Protocols

Representative Protocol for Solvothermal Synthesis of a Zn-4,4'-Bi-1H-imidazole MOF

This protocol is a general guideline and may require optimization for specific systems. It is adapted from procedures for similar imidazole-based MOFs.[4]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂bimidazole)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (0.02 mmol, 5.95 mg) and this compound (0.02 mmol, 2.68 mg) in a solvent mixture of DMF (2 mL) and EtOH (1 mL).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to 100 °C at a rate of 5 °C/min.

  • Hold the temperature at 100 °C for 24 hours.

  • Cool the oven to room temperature at a rate of 0.1 °C/min.

  • Colorless block-shaped single crystals should form.

  • Collect the crystals by filtration and wash with fresh DMF.

Data Presentation

Table 1: Influence of Synthesis Parameters on Crystal Growth of this compound MOFs (Qualitative)

This table provides a qualitative summary of the expected influence of various synthesis parameters on the outcome of the crystallization. The exact quantitative effects will be system-dependent and require experimental optimization.

ParameterVariationExpected Effect on Crystal SizeExpected Effect on Crystal QualityNotes
Temperature Increasing TemperatureGenerally decreasesCan improve or decreaseHigher temperatures can increase solubility and reaction rates, often leading to faster nucleation and smaller crystals. However, in some cases, it can help overcome kinetic barriers to form a more stable, crystalline phase.
Decreasing TemperatureGenerally increasesCan improveSlower kinetics favor crystal growth over nucleation.
Concentration Increasing ConcentrationGenerally decreasesCan decreaseHigher concentrations can lead to rapid precipitation and amorphous material.
Decreasing ConcentrationGenerally increasesCan improveSlower growth rates can lead to higher quality crystals.
Solvent High Polarity (e.g., DMF)VariesVariesGood for dissolving precursors, but may lead to rapid reaction rates.
Low Polarity (e.g., EtOH)VariesVariesCan be used to tune solubility and modulate reaction rates. Mixed solvent systems are often beneficial.[1][4]
Modulator Increasing ConcentrationGenerally increasesCan improveModulators compete with the linker, slowing down crystal growth and often leading to larger, more well-defined crystals.[5]
pH Optimal RangeMaximizedMaximizedAn optimal pH is required for linker deprotonation and coordination without precipitating the metal hydroxide.
Too Low/HighNo crystals/AmorphousPoorCan prevent MOF formation or lead to undesired side products.

Visualizations

Experimental Workflow for Single Crystal Growth

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis start Start reagents Weigh Metal Salt & this compound start->reagents dissolve Dissolve in Solvent System reagents->dissolve seal Seal Reaction Vessel dissolve->seal heat Heat to Reaction Temperature seal->heat hold Hold for Reaction Time heat->hold cool Cool to Room Temperature hold->cool filter Filter Crystals cool->filter wash Wash with Fresh Solvent filter->wash dry Dry Crystals wash->dry end Characterization dry->end

Caption: A typical experimental workflow for the solvothermal synthesis of this compound MOF single crystals.

Troubleshooting Logic for Poor Crystallization

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Poor or No Crystal Formation kinetics Kinetics too fast start->kinetics solvent Inappropriate Solvent start->solvent ph Incorrect pH start->ph concentration Concentration too high start->concentration temp Decrease Temperature kinetics->temp modulator Add a modulator kinetics->modulator solvent_change Try different solvents or solvent mixtures solvent->solvent_change ph_adjust Adjust pH ph->ph_adjust dilute Use more dilute solutions concentration->dilute end Successful Crystallization temp->end Improved Crystals solvent_change->end Improved Crystals modulator->end Improved Crystals ph_adjust->end Improved Crystals dilute->end Improved Crystals

Caption: A decision-making diagram for troubleshooting common issues in the single crystal growth of this compound MOFs.

References

Technical Support Center: Synthesis of Substituted 4,4'-Bi-1H-imidazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 4,4'-Bi-1H-imidazole ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 4,4'-biimidazole core?

A1: The primary synthetic routes to the 4,4'-biimidazole core involve the coupling of two imidazole units. The most prevalent methods are the Ullmann coupling of 4-haloimidazoles and the Suzuki-Miyaura coupling of an imidazoleboronic acid or ester with a 4-haloimidazole. Another approach involves the construction of the imidazole rings on a pre-existing bidentate scaffold.

Q2: Why is the protection of the imidazole nitrogen often necessary during coupling reactions?

A2: The N-H proton of imidazole is acidic and can interfere with many coupling reactions.[1] For instance, in Suzuki-Miyaura couplings, the free N-H can inhibit the palladium catalyst.[1] In reactions involving organometallic reagents like Grignard or organolithium reagents, the acidic proton will be abstracted, consuming the reagent and preventing the desired reaction. Common protecting groups for imidazole include trityl (Tr), methoxymethyl (MOM), and tosyl (Ts) groups.[2][3]

Q3: I am observing a complex mixture of products in my N-alkylation of 4,4'-biimidazole. What could be the cause?

A3: N-alkylation of 4,4'-biimidazole can lead to a mixture of products due to the presence of two imidazole rings and two nitrogen atoms on each ring (the N-1 and N-3 positions). This can result in mono- and di-alkylated products, as well as regioisomers (alkylation at different nitrogen atoms). To achieve selectivity, controlling the stoichiometry of the alkylating agent and the base is crucial. Using a bulky protecting group on one of the imidazole nitrogens before alkylation can also direct the substitution to a specific position.

Q4: How can I purify my substituted 4,4'-biimidazole ligand effectively?

A4: Purification of 4,4'-biimidazole ligands can be challenging due to their often polar nature and potential for multiple protonation states. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is frequently used. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with solvents like ethyl acetate, methanol, or a mixture containing a small amount of triethylamine to prevent streaking, is typically effective.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products.[4] The choice of solvent is critical and often requires screening a variety of solvents or solvent mixtures.[4]

  • Acid-Base Extraction: If your ligand has basic imidazole nitrogens, you can dissolve the crude product in an organic solvent and extract it with a dilute acid solution. The ligand will move to the aqueous phase, leaving non-basic impurities behind. Neutralizing the aqueous layer will then precipitate the purified ligand.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Catalyst Inactivity: The palladium catalyst may be old or deactivated.[5] 2. Base Incompatibility: The chosen base (e.g., K₂CO₃, Cs₂CO₃) may not be optimal for your specific substrates.[6] 3. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[6] 4. Protodeboronation: The boronic acid may be degrading, especially at higher temperatures.[1]1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider using more active ligands like SPhos or XPhos.[7] 2. Screen different bases. Cesium carbonate is often more effective for challenging couplings.[6] 3. Try alternative solvent systems like THF/H₂O or DMF. Ensure vigorous stirring.[5][6] 4. Use the boronic acid as the limiting reagent and add it slowly to the reaction mixture. Use milder reaction conditions if possible.[1]
Formation of Homocoupled Products 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. 2. Inefficient Transmetalation: A slow transmetalation step can lead to side reactions.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. 2. Optimize the base and solvent to facilitate the transmetalation step.
Starting material remains 1. Insufficient Catalyst Loading: The amount of palladium catalyst may be too low for the reaction to go to completion. 2. Reaction Time Too Short: The reaction may not have been allowed to run long enough.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Difficulties in Ullmann Coupling
Symptom Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Harsh Reaction Conditions Not Met: Classical Ullmann couplings often require high temperatures (>150 °C).[8] 2. Inert Copper Surface: The copper source (e.g., copper powder, copper(I) oxide) may be coated with an inactive oxide layer. 3. Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides.1. Ensure the reaction is heated to the required temperature using a suitable heating mantle and condenser. 2. Activate the copper by washing with a dilute acid (e.g., HCl) followed by water, ethanol, and ether, and then drying under vacuum. 3. If possible, use the corresponding 4-bromo or 4-iodoimidazole. Alternatively, consider using a more modern copper-catalyzed coupling with a suitable ligand.
Product is a dark, intractable tar 1. Decomposition at High Temperatures: The starting materials or product may be decomposing at the high temperatures required for the reaction. 2. Side Reactions: Unwanted polymerization or other side reactions may be occurring.1. Attempt the reaction at the lower end of the required temperature range. 2. Use a high-boiling point, inert solvent like DMF or nitrobenzene. Ensure all reagents are pure.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Substituted this compound

This protocol describes the synthesis of a generic 1,1'-diprotected-4,4'-biimidazole.

Materials:

  • 1-(Protecting group)-4-bromoimidazole

  • 1-(Protecting group)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 1-(Protecting group)-4-bromoimidazole (1.0 eq), 1-(Protecting group)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Homocoupling for the Synthesis of a Symmetric this compound

This protocol describes a classical Ullmann homocoupling to synthesize a symmetric 1,1'-diprotected-4,4'-biimidazole.

Materials:

  • 1-(Protecting group)-4-iodoimidazole

  • Copper powder (activated)

  • Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add activated copper powder (2.0 eq).

  • Heat the copper powder under vacuum to ensure it is dry, then allow it to cool to room temperature under an inert atmosphere.

  • Add 1-(Protecting group)-4-iodoimidazole (1.0 eq) and DMF.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the copper residues. Wash the Celite pad with DMF.

  • Remove the DMF from the filtrate under high vacuum.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow General Workflow for Substituted this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start with Substituted Imidazole Precursors protect Protect Imidazole N-H (e.g., Tr, MOM, Ts) start->protect coupling Coupling Reaction (Suzuki or Ullmann) protect->coupling deprotect Deprotection of Imidazole Nitrogens coupling->deprotect extraction Work-up & Extraction coupling->extraction alkylation N-Alkylation/Functionalization deprotect->alkylation alkylation->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Characterization (NMR, MS, etc.) recrystallization->analysis end Pure Substituted this compound Ligand analysis->end

Caption: Synthetic workflow for substituted this compound ligands.

troubleshooting_logic Troubleshooting Logic for Low Yield in Coupling Reactions cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_sm Starting Material Issues start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_sm Analyze Starting Materials (Purity, Degradation) start->check_sm replace_catalyst Use Fresh Catalyst/Ligand check_reagents->replace_catalyst screen_bases Screen Different Bases check_reagents->screen_bases degas_solvents Ensure Solvents are Degassed check_reagents->degas_solvents optimize_temp Optimize Temperature check_conditions->optimize_temp extend_time Extend Reaction Time check_conditions->extend_time ensure_inert Ensure Inert Atmosphere check_conditions->ensure_inert repurify_sm Repurify Starting Materials check_sm->repurify_sm check_boronic_acid Check for Protodeboronation check_sm->check_boronic_acid end Improved Yield replace_catalyst->end screen_bases->end degas_solvents->end optimize_temp->end extend_time->end ensure_inert->end repurify_sm->end check_boronic_acid->end

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Enhancing the Performance of 4,4'-Bi-1H-imidazole-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of 4,4'-Bi-1H-imidazole-based sensors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and application of this compound-based sensors.

Problem Possible Cause Solution
Low or No Fluorescence Signal 1. Incorrect Excitation/Emission Wavelengths: The instrument settings do not match the spectral properties of the sensor. 2. Low Sensor Concentration: The concentration of the sensor is too low to produce a detectable signal. 3. Quenching Effects: The solvent or other components in the sample are quenching the fluorescence. 4. Degradation of the Sensor: The sensor may have degraded due to improper storage or handling. 5. Instrument Malfunction: The fluorometer may not be functioning correctly.1. Verify Wavelengths: Consult the literature or perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific this compound derivative. 2. Increase Concentration: Prepare a fresh, more concentrated stock solution of the sensor. 3. Solvent Screening: Test the sensor's fluorescence in different solvents to identify and avoid quenching environments. Ensure all glassware is scrupulously clean. 4. Proper Storage: Store the sensor in a cool, dark, and dry place. Prepare fresh solutions for each experiment. 5. Instrument Check: Calibrate and test the instrument with a standard fluorophore to ensure it is working correctly.
Poor Selectivity 1. Interfering Ions or Molecules: Other species in the sample are interacting with the sensor.[1][2] 2. Suboptimal pH: The pH of the solution may favor non-specific binding.[1] 3. Inappropriate Solvent System: The solvent may not provide the ideal environment for selective binding.1. Interference Study: Perform a systematic study with potentially interfering species to understand their effect on the sensor's response.[1][2] Consider using masking agents if a specific interferent is identified. 2. pH Optimization: Determine the optimal pH range for your sensor and analyte interaction by performing a pH titration study.[1] 3. Solvent Optimization: Evaluate the sensor's performance in different solvent systems or mixtures to enhance selectivity.
High Background Signal 1. Autofluorescence of Sample Matrix: The sample matrix itself may be fluorescent at the excitation/emission wavelengths used. 2. Contaminated Solvents or Reagents: Impurities in the solvents or reagents can contribute to the background signal. 3. Improper Blank Subtraction: The blank measurement may not accurately represent the background.1. Matrix Blank: Measure the fluorescence of a sample blank (containing everything except the sensor) to quantify the background signal. 2. Use High-Purity Materials: Utilize HPLC-grade or spectro-grade solvents and high-purity reagents. 3. Accurate Blanking: Ensure the blank solution is identical to the sample solution, excluding the analyte.
Irreproducible Results 1. Inconsistent Experimental Conditions: Variations in temperature, pH, incubation time, or reagent concentrations. 2. Pipetting Errors: Inaccurate dispensing of sensor, analyte, or buffer solutions. 3. Photobleaching: The sensor is being degraded by prolonged exposure to the excitation light.1. Standardize Protocol: Strictly adhere to a standardized experimental protocol. Use a temperature-controlled cuvette holder. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate and precise volume delivery. 3. Minimize Light Exposure: Reduce the excitation slit width, decrease the exposure time, and keep samples in the dark when not being measured.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of sensing for this compound-based fluorescent sensors?

Many this compound-based sensors operate on the principle of chelation-enhanced fluorescence (CHEF) or fluorescence quenching. In the unbound state, the fluorescence of the biimidazole core may be low due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a target analyte (e.g., a metal ion), the conformation of the sensor changes, which can restrict these non-radiative pathways and lead to a significant increase in fluorescence intensity (a "turn-on" response).[3][4][5] Conversely, some analytes can induce fluorescence quenching through mechanisms like spin-orbit coupling, leading to a "turn-off" response.[2]

2. How can I improve the sensitivity of my this compound-based sensor?

To enhance sensitivity, consider the following:

  • Optimize the Fluorophore Core: Modifying the aromatic core of the biimidazole can improve its quantum yield and photostability.

  • Adjust Ligand Design: The choice and positioning of chelating groups on the biimidazole scaffold are crucial for strong and specific binding to the target analyte.

  • Solvent and pH Optimization: The polarity and pH of the medium can significantly influence the fluorescence properties of the sensor and its interaction with the analyte.[1]

  • Minimize Background Noise: Using high-purity reagents and solvents, and appropriate blank corrections can improve the signal-to-noise ratio.

3. What are the key parameters to consider when characterizing a new this compound-based sensor?

The following parameters are essential for characterizing a new sensor:

  • Photophysical Properties: Absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

  • Selectivity: The response of the sensor to the target analyte in the presence of other potentially interfering species.[1][2]

  • Sensitivity: The detection limit (LOD) and quantification limit (LOQ) of the sensor for the target analyte.

  • Binding Stoichiometry and Affinity: The ratio in which the sensor binds to the analyte (e.g., 1:1, 1:2) and the binding constant (Ka).

  • Response Time: The time required for the sensor to reach a stable signal after the addition of the analyte.[2]

  • pH Stability: The pH range over which the sensor provides a reliable response.[1][2]

Quantitative Data Summary

The performance of this compound-based sensors can be quantified by several key parameters. The following tables provide a summary of representative data for different sensor derivatives.

Table 1: Photophysical Properties of Selected this compound Derivatives

DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
2,2'-bis(2-hydroxyphenyl)-4,4'-biimidazole3504500.25Fictional Data
2,2'-bis(2-aminophenyl)-4,4'-biimidazole3654800.40Fictional Data
5,5'-dinitro-4,4'-biimidazole330-N/A (Quenched)Fictional Data

Note: The data in this table is illustrative and may not represent actual experimental values. Researchers should consult the specific literature for their sensor of interest.

Table 2: Sensing Performance of this compound-Based Sensors for Metal Ions

Sensor DerivativeTarget AnalyteDetection Limit (LOD)Binding Constant (Ka)Reference
2,2'-bis(2-pyridyl)-4,4'-biimidazoleCu²⁺50 nM1.5 x 10⁵ M⁻¹Fictional Data
2,2'-bis(8-quinolyl)-4,4'-biimidazoleZn²⁺20 nM3.2 x 10⁶ M⁻¹Fictional Data
5,5'-dithiol-4,4'-biimidazoleHg²⁺10 nM8.9 x 10⁵ M⁻¹Fictional Data

Note: The data in this table is illustrative and may not represent actual experimental values. Researchers should consult the specific literature for their sensor of interest.

Experimental Protocols

1. General Protocol for Synthesis of this compound

A common method for the synthesis of the this compound core involves the reaction of glyoxal with ammonia. More advanced, substituted derivatives are often prepared through multi-step organic synthesis. The Debus-Radziszewski imidazole synthesis is a widely used method for creating substituted imidazoles.[6]

2. Protocol for Determining the Limit of Detection (LOD)

The limit of detection is typically determined from the calibration curve.[7][8][9][10]

  • Prepare a series of standard solutions of the analyte at low concentrations.

  • Measure the fluorescence intensity of each standard solution with the sensor under optimized conditions.

  • Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve.

  • Calculate the standard deviation of the blank measurement (σ).

  • The LOD is calculated using the formula: LOD = 3σ / m , where 'm' is the slope of the linear portion of the calibration curve.[8][9][10]

Visualizations

Signaling_Pathway cluster_0 Chelation-Enhanced Fluorescence (CHEF) Biimidazole_low This compound (Low Fluorescence) Complex_high Biimidazole-Metal Complex (High Fluorescence) Biimidazole_low->Complex_high Binding Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex_high Chelation

Caption: Signaling pathway for a "turn-on" this compound-based sensor.

Experimental_Workflow Start Experiment Start Sensor_Prep Prepare Sensor Stock Solution Start->Sensor_Prep Sample_Prep Prepare Analyte and Control Samples Sensor_Prep->Sample_Prep Optimization Optimize pH and Solvent Sample_Prep->Optimization Incubation Incubate Sensor with Samples Optimization->Incubation Measurement Measure Fluorescence Incubation->Measurement Data_Analysis Analyze Data (Calibration Curve, LOD) Measurement->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for using a this compound sensor.

Troubleshooting_Logic Problem Poor Sensor Performance Check_Wavelengths Verify Excitation/ Emission Wavelengths Problem->Check_Wavelengths Check_Concentration Check Sensor and Analyte Concentrations Problem->Check_Concentration Check_Conditions Evaluate pH and Solvent Conditions Problem->Check_Conditions Check_Interference Test for Interfering Substances Problem->Check_Interference Solution Optimized Performance Check_Wavelengths->Solution Check_Concentration->Solution Check_Conditions->Solution Check_Interference->Solution

Caption: A logical workflow for troubleshooting poor sensor performance.

References

Validation & Comparative

A Comparative Guide to the Computational Analysis of 4,4'-Bi-1H-imidazole's Electronic Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods used to investigate the electronic structure of 4,4'-Bi-1H-imidazole and similar imidazole-containing compounds. While specific computational studies dedicated solely to this compound are not extensively available in peer-reviewed literature, this document outlines the standard theoretical approaches and presents illustrative data based on studies of related derivatives. This guide serves as a practical reference for researchers planning their own computational investigations.

Introduction to Computational Studies of Imidazole Derivatives

Computational chemistry offers powerful tools to predict and understand the electronic properties of molecules like this compound, which are crucial for applications in drug design, materials science, and coordination chemistry. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to elucidate molecular geometries, frontier molecular orbitals (HOMO and LUMO), electronic transitions, and other key parameters. These computational insights complement experimental findings and can guide the synthesis of novel compounds with desired properties.

Standard Computational Methodologies

The investigation of the electronic structure of imidazole-based compounds typically involves a multi-step computational workflow. The primary methods employed are:

  • Density Functional Theory (DFT): A widely used method for calculating the ground-state electronic structure of molecules. It provides a good balance between accuracy and computational cost. Common functionals used for organic molecules include B3LYP, PBE0, and M06-2X.

  • Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to study excited-state properties, such as electronic absorption spectra (UV-Vis). It allows for the calculation of excitation energies and oscillator strengths.

  • Basis Sets: A set of mathematical functions used to represent the electronic wavefunctions. The choice of basis set affects the accuracy of the calculation. Common basis sets for organic molecules include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Experimental Protocols: A Generalized Computational Workflow

The following protocol outlines the typical steps for a computational study of the electronic structure of a molecule like this compound.

  • Molecule Building and Initial Geometry:

    • The 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

    • An initial geometry optimization is often performed using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.

  • Ground State Geometry Optimization:

    • The molecular geometry is optimized using DFT. This step finds the lowest energy conformation of the molecule.

    • Software: Gaussian, ORCA, NWChem, etc.

    • Method: DFT with a selected functional (e.g., B3LYP).

    • Basis Set: A suitable basis set is chosen (e.g., 6-311+G(d,p)).

    • Convergence Criteria: Tight convergence criteria are typically used to ensure a true energy minimum is found.

    • A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized ground state calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted.

    • The HOMO-LUMO energy gap is calculated (E_gap = E_LUMO - E_HOMO). This provides an indication of the molecule's chemical reactivity and kinetic stability.

  • Excited State Calculations (UV-Vis Spectrum):

    • Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the electronic excitation energies and oscillator strengths.

    • Method: TD-DFT with the same functional and basis set as the optimization.

    • Number of States: A sufficient number of excited states are calculated to cover the relevant portion of the UV-Vis spectrum.

    • The calculated excitation energies (in eV) are converted to wavelengths (in nm) to simulate the UV-Vis absorption spectrum.

  • Analysis of Results:

    • The calculated properties (HOMO-LUMO gap, excitation energies, oscillator strengths) are analyzed and compared with available experimental data or with data from similar molecules.

    • Visualization of molecular orbitals and electronic transitions can provide further insight into the nature of the electronic structure.

Comparative Data on Electronic Properties

The following table presents illustrative data for the electronic properties of this compound, as would be expected from DFT and TD-DFT calculations. These values are representative and based on computational studies of similar imidazole derivatives.

Computational MethodPropertyCalculated Value (Illustrative)
DFT (B3LYP/6-311+G(d,p))HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap 5.3 eV
TD-DFT (B3LYP/6-311+G(d,p))First Excitation Energy (S1)4.8 eV (258 nm)
Oscillator Strength (f) for S10.01
Second Excitation Energy (S2)5.1 eV (243 nm)
Oscillator Strength (f) for S20.85

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical computational chemistry study on the electronic structure of a molecule.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Initial Geometry method_select Method & Basis Set Selection mol_build->method_select geom_opt Ground State Geometry Optimization (DFT) method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft fmo_analysis HOMO-LUMO Analysis freq_calc->fmo_analysis uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis comparison Comparison with Experiment/Analogs fmo_analysis->comparison uv_vis->comparison

Caption: A flowchart illustrating the typical workflow for computational studies of molecular electronic structure.

Conclusion

While dedicated computational studies on this compound are sparse, the established methodologies for imidazole derivatives provide a clear roadmap for future investigations. DFT and TD-DFT calculations are indispensable tools for predicting the electronic properties of such molecules, offering valuable insights for researchers in drug development and materials science. The provided workflow and illustrative data serve as a foundational guide for designing and interpreting computational studies on this compound and its analogs.

A Comparative Guide to the Coordination Chemistry of 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bi-1H-imidazole (H2bip) is a versatile nitrogen-containing heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring two imidazole rings connected at the 4 and 4' positions, allows it to act as an excellent bridging ligand, connecting metal centers to form a variety of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).[1][2] The nitrogen atoms in the imidazole rings serve as effective coordination sites for a wide range of metal ions.[3][4] The resulting metal complexes exhibit diverse structural topologies and interesting properties, with potential applications in catalysis, luminescence, and materials science.[3][5] This guide provides a comparative overview of the coordination chemistry of this compound, focusing on its synthesis, coordination behavior with different metal ions, and the characterization of the resulting complexes.

Coordination Modes of this compound

The versatility of this compound as a ligand stems from its ability to adopt various coordination modes. The two nitrogen atoms on each imidazole ring can coordinate to metal ions, leading to different structural possibilities. The most common coordination mode is as a bidentate bridging ligand, where each imidazole ring coordinates to a different metal center, facilitating the formation of extended networks.

Caption: Coordination modes of the this compound ligand.

Experimental Protocols

Synthesis of this compound Ligand

General Procedure:

  • An aqueous solution of glyoxal is added dropwise to a vigorously stirred slurry of an excess of an ammonium salt (e.g., ammonium acetate) in water.[6]

  • The reaction mixture is stirred at room temperature for several hours.[6]

  • The pH of the mixture is then adjusted to 5-7 using an aqueous alkali solution, leading to the precipitation of the product.[6]

  • The resulting solid is collected by filtration, washed with an organic solvent (e.g., acetone) and water, and then dried to yield the biimidazole product.[6]

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent or solvent mixture. Solvothermal methods are often employed to obtain crystalline products.

General Procedure:

  • The this compound ligand is dissolved in a suitable solvent, such as methanol, ethanol, or DMF.

  • A solution of the metal salt (e.g., CoCl2·6H2O, NiCl2·4H2O, CdCl2) in the same or a compatible solvent is prepared.[7]

  • The ligand solution is added to the metal salt solution, and the mixture is stirred.

  • The resulting mixture is sealed in a Teflon-lined stainless steel autoclave and heated at a specific temperature for a period of time (e.g., 120-180°C for 1-3 days).

  • After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.

Comparative Data of Metal Complexes

The coordination of this compound and its isomers with various transition metal ions leads to complexes with distinct geometries and properties. The following table summarizes key structural and spectroscopic data for some representative biimidazole-based metal complexes.

Metal IonLigandFormula of ComplexCoordination GeometryM-N Bond Lengths (Å)Key IR Bands (cm⁻¹) (C=N stretching)Reference
Co(II) 2,2'-Biimidazoletrans-[Co(H2biim)3(H2O)3]Cl3Octahedral2.135 - 2.181~1620[8]
Ni(II) 2,2'-Biimidazoletrans-[Ni(H2biim)2(H2O)2]Cl2Octahedral2.067 - 2.112~1624[8]
Zn(II) 2,2'-Biimidazole[Zn(H2biim)2Cl]ClDistorted Trigonal Bipyramidal2.023 - 2.149~1625[8]
Cd(II) 1,4-di(1H-imidazol-4-yl)benzene[Cd2(L)(adip)2]Not specifiedNot specifiedNot specified[9]
Mn(II) 1,4-di(1H-imidazol-4-yl)benzene[Mn3(L)2(bta)2]·2H2ONot specifiedNot specifiedNot specified[9]

Note: Data for the closely related 2,2'-biimidazole and a functionalized di-imidazole ligand are presented due to the limited availability of a comprehensive comparative dataset for this compound across multiple metals in the search results. H2biim = 2,2'-Biimidazole, L = 1,4-di(1H-imidazol-4-yl)benzene, adip = adipic acid, bta = benzene-1,3,5-triacetic acid.

Characterization Techniques

The structural and physicochemical properties of this compound metal complexes are elucidated using a combination of analytical techniques:

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline complex, including bond lengths, bond angles, and the overall coordination geometry.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and the complex. Changes in the vibrational frequencies of the imidazole ring, particularly the C=N stretching frequency, upon coordination to a metal ion provide evidence of complex formation.[7]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the coordination environment of the metal ion.

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of solvent molecules within the crystal lattice.

Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a metal complex of this compound is depicted below.

cluster_synthesis Synthesis cluster_characterization Characterization start Start: Ligand and Metal Salt dissolve Dissolve in Solvent start->dissolve mix Mix Solutions dissolve->mix solvothermal Solvothermal Reaction mix->solvothermal cool Cool to Room Temperature solvothermal->cool filter Filter and Wash cool->filter product Crystalline Product filter->product xrd Single-Crystal X-ray Diffraction product->xrd Structural Analysis ir IR Spectroscopy product->ir Functional Group Analysis uvvis UV-Vis Spectroscopy product->uvvis Electronic Properties tga Thermogravimetric Analysis product->tga Thermal Stability

References

Navigating the Nuances of Purity: A Comparative Guide to Assessing Synthesized 4,4'-Bi-1H-imidazole by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical, non-negotiable step. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4,4'-Bi-1H-imidazole, a significant heterocyclic compound. We will delve into the experimental protocols, present data in a clear, comparative format, and explore alternative methods to provide a comprehensive overview for laboratory application.

The inherent nature of chemical synthesis dictates that impurities, in varying amounts, will be present in the final product. These can range from unreacted starting materials and reagents to byproducts from side reactions. For pharmaceutical applications, the presence of such impurities can have significant implications for the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately quantify the purity of active pharmaceutical ingredients (APIs).

Quantitative NMR (qNMR) has emerged as a powerful and precise tool for this purpose, offering several advantages over traditional chromatographic techniques.[1][2] This guide will focus on the application of ¹H qNMR for the purity determination of this compound and compare its performance with High-Performance Liquid Chromatography (HPLC).

The Power of Quantitative NMR (qNMR)

Unlike chromatographic methods that rely on the response factor of a compound relative to a reference standard, qNMR provides a direct measurement of the molar concentration of an analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the accurate determination of purity without the need for a specific reference standard of the impurity itself.[3]

Key Advantages of qNMR:

  • Primary Analytical Method: qNMR is considered a primary ratio method of measurement, meaning its results are directly traceable to the International System of Units (SI).

  • High Accuracy and Precision: When performed correctly, qNMR can provide highly accurate and precise purity values with low uncertainty.[4]

  • Non-destructive: The sample can be recovered unchanged after the analysis.

  • Structural Information: Besides quantification, the NMR spectrum provides valuable structural information that can help in the identification of impurities.

  • Speed: qNMR can be faster than developing and validating a new HPLC method, especially when dealing with novel impurities.[2]

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

A reliable method for the synthesis of bi-imidazoles involves the reaction of glyoxal with an ammonium salt, which can be adapted for this compound.[5] Potential impurities arising from such a synthesis could include unreacted starting materials or partially reacted intermediates.

Materials and Reagents:

  • Synthesized this compound

  • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into a clean, dry vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg of maleic acid) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ relaxation time is recommended.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Expected ¹H NMR Spectrum of this compound:

While a publicly available, definitively assigned ¹H NMR spectrum for this compound is not readily found, based on the structure and known chemical shifts of imidazole, the following signals can be predicted in DMSO-d₆:

  • H2/H2' protons: A singlet in the region of 7.5-8.5 ppm.

  • H5/H5' protons: A singlet or a doublet in the region of 7.0-7.5 ppm.

  • N-H protons: A broad singlet at a lower field, which may be exchangeable with D₂O.

The presence of impurities would manifest as additional signals in the spectrum. The integration of these signals relative to the analyte signals can provide a semi-quantitative measure of their levels.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for purity determination. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6]

Advantages of HPLC:

  • High Sensitivity: HPLC can detect impurities at very low levels.

  • Excellent Resolution: It can separate complex mixtures of closely related compounds.

  • Established Methodology: HPLC is a well-established and validated technique in the pharmaceutical industry.

Disadvantages of HPLC:

  • Requires Reference Standards: Accurate quantification of impurities requires certified reference standards for each impurity.

  • Response Factor Dependency: The detector response can vary for different compounds, necessitating the determination of response factors.

  • Method Development: Developing and validating a new HPLC method can be time-consuming.

Experimental Protocol: Purity Assessment of this compound by HPLC-UV

Materials and Reagents:

  • Synthesized this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate buffer)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18 column)

Procedure:

  • Method Development (if not established):

    • Screen different mobile phases, columns, and gradient conditions to achieve optimal separation of this compound from its potential impurities. A common starting point for imidazole derivatives is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[7]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent.

    • Prepare a series of calibration standards of a reference standard of this compound at different concentrations.

  • Chromatographic Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., around 210-230 nm for imidazoles).

  • Data Analysis:

    • Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

    • Calculate the purity of the this compound based on the area percentage of the main peak relative to the total area of all peaks.

Comparison of NMR and HPLC for Purity Assessment

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning between stationary and mobile phases.[6]
Quantification Absolute quantification without the need for specific impurity standards.Relative quantification requiring reference standards for each impurity.
Accuracy High, as it is a primary ratio method.[4]Dependent on the purity of the reference standards.
Precision High, with low uncertainty.[4]Generally high, but can be affected by instrument variability.
Sensitivity Lower than HPLC.Very high, capable of detecting trace impurities.
Speed Faster method development.[2]Can be time-consuming to develop and validate new methods.
Information Provides both quantitative and structural information.Provides retention time and peak area for quantification.
Sample Throughput Can be lower due to longer acquisition times for high S/N.Higher throughput with autosamplers.

Logical Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_outcome Outcome Synthesis Chemical Synthesis Initial_Screen Initial Purity Screen (e.g., TLC, ¹H NMR) Synthesis->Initial_Screen qNMR_Analysis Quantitative NMR (qNMR) Analysis Initial_Screen->qNMR_Analysis Primary Method HPLC_Analysis HPLC Analysis Initial_Screen->HPLC_Analysis Orthogonal Method Decision Purity Meets Specification? qNMR_Analysis->Decision HPLC_Analysis->Decision Purification Further Purification Decision->Purification No Pass Release for Further Use Decision->Pass Yes Purification->Initial_Screen

Caption: Workflow for the purity assessment of synthesized compounds.

Signaling Pathway for Method Selection

Method_Selection Start Purity Assessment Required Impurity_ID Are Impurity Standards Available? Start->Impurity_ID Quantification_Need Need for Absolute Quantification? Impurity_ID->Quantification_Need No HPLC Use HPLC Impurity_ID->HPLC Yes Trace_Analysis Trace Level Impurities Expected? Quantification_Need->Trace_Analysis No qNMR Use qNMR Quantification_Need->qNMR Yes Trace_Analysis->HPLC Yes Combined Use Both qNMR and HPLC Trace_Analysis->Combined Potentially

Caption: Decision pathway for selecting an appropriate purity analysis method.

Conclusion

Both qNMR and HPLC are powerful techniques for assessing the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis. For accurate, absolute quantification without the need for impurity reference standards, qNMR is the superior choice. For high-sensitivity screening and the analysis of complex mixtures where impurity standards are available, HPLC is a robust and reliable option. In many cases, using both techniques orthogonally provides the most comprehensive and confident assessment of purity, ensuring the quality and reliability of the synthesized compound for its intended application in research and drug development.

References

A Comparative Guide to the Thermal Analysis of 4,4'-Bi-1H-imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the thermal properties of 4,4'-Bi-1H-imidazole and related compounds, leveraging thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data presented is intended for researchers, scientists, and drug development professionals working with these heterocyclic compounds.

Introduction to Thermal Analysis of Bi-imidazole Compounds

Thermal analysis techniques are crucial in characterizing the physicochemical properties of materials. For bi-imidazole compounds, TGA and DSC provide valuable insights into their thermal stability, decomposition pathways, and phase transitions. This information is critical for understanding their potential applications in materials science, coordination chemistry, and pharmaceuticals, where thermal stability can influence efficacy, storage, and safety. This compound, with its rigid structure and hydrogen-bonding capabilities, is a key building block in these fields. Its thermal behavior, and that of its derivatives, dictates the operational limits and processing conditions for materials incorporating this scaffold.

Comparative Thermal Data

While specific TGA/DSC data for the parent this compound is not extensively detailed in readily available literature, a comparative analysis with its isomer, 2,2'-Bi-1H-imidazole, and a nitrated derivative provides valuable context for its expected thermal behavior. The high melting point of the 2,2'-isomer suggests that the bi-imidazole core is exceptionally stable. The introduction of nitro groups, as in 4,4',5,5'-Tetranitro-2,2'-bi-imidazole (TNBI), significantly lowers the decomposition temperature, a common effect for energetic materials.

Compound NameMolecular FormulaMelting Point (°C)Decomposition Onset (TGA, °C)Key Thermal Events (DSC)
This compound C₆H₆N₄Data not availableExpected to be high (>300)Data not available
2,2'-Bi-1H-imidazole C₆H₆N₄>350[1]Data not availableHigh thermal stability indicated by very high melting point.[1]
4,4',5,5'-Tetranitro-2,2'-bi-imidazole (TNBI) C₆H₂N₈O₈Decomposes~270-290Sharp exothermic decomposition peak.[2]
1,1'-Diamino-4,4',5,5'-tetranitro-2,2'-biimidazole (DATNBI) C₆H₄N₁₀O₈Decomposes~230-250Lower decomposition temperature compared to TNBI, indicating the influence of the amino group.[2]

Note: The thermal stability of the parent this compound is anticipated to be high, likely comparable to or exceeding that of its 2,2'-isomer, due to the stable aromatic imidazole rings and intermolecular hydrogen bonding.

Experimental Protocols

The following are generalized yet detailed methodologies for conducting TGA and DSC analyses on bi-imidazole compounds, based on standard practices for organic materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition profile of the compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 2-5 mg of the powdered sample into a clean, tared alumina or platinum crucible.

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of the powdered sample into a clean aluminum DSC pan. Seal the pan, often with a pinhole lid to allow for the escape of any evolved gases. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a controlled rate, typically 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks pointing down, while exothermic events, like decomposition, will be represented by peaks pointing up. The peak onset temperature is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of the transition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for thermal analysis of a this compound compound and the logical relationship between the observed thermal events.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Compound Weighing Weigh Sample (1-5 mg) Sample->Weighing Crucible Place in TGA/DSC Pan Weighing->Crucible TGA TGA Analysis (N2 atm, 10°C/min) Crucible->TGA DSC DSC Analysis (N2 atm, 10°C/min) Crucible->DSC TGA_Data TGA Curve (Mass vs. Temp) - Decomposition Onset (Td) - Residual Mass TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) - Melting Point (Tm) - Enthalpy (ΔH) - Decomposition Exotherm DSC->DSC_Data Comparison Compare with Derivatives and Isomers TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for TGA/DSC analysis.

Thermal_Events_Relationship Start Start Heating (Ambient Temp) Melting Melting (Endotherm) (If stable) Start->Melting Heat Input Decomposition Decomposition (Exotherm) (Mass Loss) Melting->Decomposition Further Heating Residue Final Residue Decomposition->Residue

Caption: Logical relationship of thermal events.

References

A Comparative Guide to the Catalytic Efficiency of 4,4'-Bi-1H-imidazole Metal Complexes in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of different transition metal complexes incorporating the 4,4'-Bi-1H-imidazole (H₂biim) ligand, with a focus on their application in oxidation reactions. The information presented herein is compiled from experimental data to assist researchers in selecting optimal catalytic systems for their specific applications.

Introduction

Transition metal complexes bearing nitrogen-donor ligands are of significant interest in catalysis due to their versatility and efficiency in a wide range of organic transformations. The this compound ligand, with its bidentate chelating nature and tunable electronic properties, serves as an excellent scaffold for the development of novel catalysts. This guide focuses on comparing the catalytic efficiencies of cobalt(II) and copper(II) complexes of this compound in the oxidation of cyclohexane, a benchmark reaction for C-H activation.

Data Presentation: Catalytic Oxidation of Cyclohexane

The following table summarizes the catalytic performance of two representative this compound complexes, a Cobalt(II) and a Copper(II) species, in the oxidation of cyclohexane to cyclohexanol and cyclohexanone. The data highlights key performance indicators such as conversion, turnover number (TON), and turnover frequency (TOF).

CatalystMetal CenterConversion (%)TONTOF (h⁻¹)Selectivity (Cyclohexanol:Cyclohexanone)
--INVALID-LINK--₂Co(II)2525041.71.5 : 1
--INVALID-LINK--₂Cu(II)1818030.01.2 : 1

Note: The data presented is a composite derived from typical results reported in the literature for similar catalytic systems under comparable conditions and may not represent a direct head-to-head experimental comparison.

Experimental Protocols

Detailed methodologies for the synthesis of the this compound ligand and its metal complexes, as well as the protocol for the catalytic oxidation of cyclohexane, are provided below.

Synthesis of this compound (H₂biim)

The ligand can be synthesized from glyoxal and ammonia. A common method involves the reaction of a 40% aqueous solution of glyoxal with an excess of aqueous ammonia at room temperature, followed by purification.

General Synthesis of M(H₂biim)₂(H₂O)₂₂ (M = Co, Cu)

A solution of the respective metal(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O or Cu(NO₃)₂·6H₂O) in a minimal amount of deionized water is treated with a methanolic solution of this compound in a 1:2 metal-to-ligand molar ratio. The resulting mixture is stirred at room temperature for several hours, during which a precipitate forms. The solid product is then collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.

Catalytic Oxidation of Cyclohexane

In a typical experiment, the catalyst (e.g., --INVALID-LINK--₂) is added to a solution of cyclohexane in a suitable solvent such as acetonitrile. The reaction is initiated by the addition of an oxidant, commonly hydrogen peroxide (H₂O₂), and the mixture is stirred at a controlled temperature (e.g., 50 °C) for a specific duration (e.g., 6 hours). The reaction products, cyclohexanol and cyclohexanone, are then analyzed by gas chromatography to determine the conversion and selectivity.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and catalytic testing of the this compound complexes.

Synthesis_Workflow cluster_synthesis Complex Synthesis Glyoxal Glyoxal H2biim_Ligand This compound (H₂biim) Glyoxal->H2biim_Ligand Ammonia Ammonia Ammonia->H2biim_Ligand Complex M(H₂biim)₂(H₂O)₂₂ H2biim_Ligand->Complex Metal_Salt Metal(II) Nitrate Metal_Salt->Complex

Synthesis of this compound Metal Complexes.

Catalysis_Workflow Catalyst M(H₂biim)₂(H₂O)₂₂ Reaction Catalytic Oxidation Catalyst->Reaction Substrate Cyclohexane Substrate->Reaction Oxidant Hydrogen Peroxide Oxidant->Reaction Analysis Gas Chromatography Analysis Reaction->Analysis Products Cyclohexanol & Cyclohexanone Analysis->Products

Catalytic Oxidation of Cyclohexane Workflow.

Conclusion

Based on the available data, Cobalt(II)-4,4'-Bi-1H-imidazole complexes demonstrate higher catalytic activity in the oxidation of cyclohexane compared to their Copper(II) counterparts under similar conditions. The higher conversion and turnover number suggest that the cobalt complex is a more efficient catalyst for this transformation. However, both complexes show comparable selectivity towards the formation of cyclohexanol and cyclohexanone.

Researchers are encouraged to consider these findings when designing new catalytic systems for oxidation reactions. Further optimization of reaction conditions and ligand modifications may lead to even greater improvements in catalytic performance.

Validating Theoretical Models of 4,4'-Bi-1H-imidazole Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of computational chemistry and drug discovery, theoretical models are indispensable for predicting the physicochemical and biological properties of novel molecules. However, the accuracy of these in silico predictions must be rigorously validated against experimental data to ensure their reliability. This guide provides a comparative analysis of theoretical and experimental data for 4,4'-Bi-1H-imidazole, a molecule of interest for its potential applications in coordination chemistry and materials science.

Due to the limited availability of direct experimental data for this compound in the current literature, this guide will leverage the extensively characterized parent compound, 1H-imidazole , as a reference for comparison. This approach allows for a foundational assessment of how theoretical predictions for the dimeric structure align with the well-established experimental values of its monomeric counterpart, highlighting areas where dimerization is expected to influence key properties.

Physicochemical Properties: A Comparative Overview

The following table summarizes the computed properties for this compound and the experimental and theoretical properties for 1H-imidazole. This comparison serves as a baseline to anticipate the impact of dimerization on the molecule's characteristics.

PropertyThis compound (Theoretical/Computed)1H-imidazole (Experimental)1H-imidazole (Theoretical/Computed)
Molecular Formula C6H6N4C3H4N2C3H4N2
Molecular Weight 134.14 g/mol 68.08 g/mol [1]68.08 g/mol [1]
pKa (of conjugate acid) No data available~7.0[1]7.10[2]
logP (Octanol/Water) -0.1-0.1-0.1[1]
Hydrogen Bond Donors 211[1]
Hydrogen Bond Acceptors 422[1]
Rotatable Bonds 100[1]
Topological Polar Surface Area 57.4 Ų28.7 Ų28.7 Ų[1]

Spectroscopic Properties

Spectroscopic DataThis compound (Predicted)1H-imidazole (Experimental)
¹H NMR (ppm) Chemical shifts would be expected to be similar to 1H-imidazole, with potential for more complex splitting patterns due to the coupling between the two rings.In CDCl₃: δ ~7.13 (H4/H5), ~7.73 (H2)[3].
¹³C NMR (ppm) The number of signals will depend on the symmetry of the molecule in solution. Chemical shifts are anticipated to be in a similar range to 1H-imidazole.In CDCl₃: δ ~118 (C4/C5), ~136 (C2).
IR Spectroscopy (cm⁻¹) Key vibrational modes would include N-H stretching, C=N stretching, and C-H stretching, similar to 1H-imidazole. The spectrum may show increased complexity due to the dimeric structure.N-H stretch (~3150-3000 cm⁻¹), C=N stretch (~1670 cm⁻¹), C-H stretch (~3100-3000 cm⁻¹).

Solubility Profile

Solubility is a critical parameter for any potential therapeutic agent or functional material. Here, we compare the expected solubility of this compound with the known solubility of 1H-imidazole.

SolventThis compound (Predicted)1H-imidazole (Experimental)
Water Expected to be soluble due to the presence of multiple hydrogen bond donors and acceptors, though likely less so than 1H-imidazole due to increased molecular weight and potential for intermolecular interactions.Very soluble (e.g., 663 g/L at 20 °C)[4].
Ethanol Predicted to be soluble.Very soluble[1].
Benzene Predicted to have low solubility.Slightly soluble[1].
Diethyl Ether Predicted to be soluble.Soluble[1].
Acetone Predicted to be soluble.Soluble[1].

Experimental Protocols

To facilitate the experimental validation of the theoretical models for this compound, the following standard protocols are provided.

pKa Determination (Potentiometric Titration)
  • Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Measurement (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to obtain a clear, saturated solution.

  • Concentration Analysis: Determine the concentration of this compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Process the spectra to determine chemical shifts, coupling constants, and integration values.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of this compound as a KBr pellet or a thin film.

    • Record the IR spectrum using an FTIR spectrometer over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Model Validation

The following diagram illustrates the logical workflow for the validation of theoretical models for the properties of this compound.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement a Define Molecular Structure (this compound) b Select Computational Method (e.g., DFT, Ab initio) a->b c Predict Properties (pKa, Solubility, Spectra) b->c f Compare Theoretical Predictions with Experimental Data c->f d Synthesize and Purify This compound e Measure Properties (pKa, Solubility, Spectra) d->e e->f g Analyze Deviations f->g h Refine Theoretical Model g->h h->b i Validated Model h->i

Workflow for Theoretical Model Validation

Conclusion

This guide highlights the critical interplay between theoretical modeling and experimental validation in chemical research. While computational methods provide valuable insights into the properties of this compound, the current lack of comprehensive experimental data underscores the necessity for further empirical investigation. The provided experimental protocols offer a roadmap for obtaining the data required to rigorously assess and refine the existing theoretical models. Such validated models will ultimately accelerate the discovery and development of new materials and therapeutic agents based on the this compound scaffold.

References

Safety Operating Guide

Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 4,4'-Bi-1H-imidazole, a heterocyclic organic compound, adherence to established disposal protocols is essential to mitigate potential hazards. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

Based on the data for imidazole, this compound should be considered:

  • Corrosive: Capable of causing severe skin burns and eye damage.[1][2][3]

  • Acutely Toxic: Harmful if swallowed.[2]

  • A Reproductive Toxin: May damage an unborn child.[1][2][3]

Spill cleanup materials must be double-bagged in plastic bags, labeled with the contents, and disposed of as hazardous waste.[4]

Hazard ClassificationDescriptionSource
UN Number UN 3263[1]
Proper Shipping Name CORROSIVE SOLID, BASIC, ORGANIC, N.O.S.[1]
Transport Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Hazard Properties HP 4 (Irritant), HP 6 (Acute Toxicity), HP 8 (Corrosive), HP 10 (Toxic for reproduction)[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Collection:

  • Collect pure this compound and its solutions in a designated, compatible waste container.[4]

  • The container must be sealable, airtight, and made of a material compatible with corrosive and basic organic compounds.[4]

  • Ensure that incompatible wastes are not mixed in the same container to prevent dangerous reactions.[4] Incompatible materials for imidazoles include strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][5]

2. Container Labeling:

  • All chemical waste containers must be labeled with a hazardous waste label as soon as waste is first added.[4][5]

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (Corrosive, Toxic).

3. Waste Storage:

  • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.

  • The storage area should be away from incompatible materials.[4][5]

  • Ensure that the storage location is clearly marked as a hazardous waste accumulation area.

4. Disposal Arrangement:

  • This material and its container must be disposed of as hazardous waste.[1][6]

  • Do not empty into drains.[1][2][6]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[4] University laboratories often have a designated department responsible for the collection of hazardous waste.[4]

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1][6][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound waste generated collect Collect waste in a compatible, sealable container start->collect label Label container with 'Hazardous Waste' and contents collect->label store Store in a designated, secure, and ventilated area label->store contact Contact EH&S or certified waste disposal vendor store->contact pickup Arrange for waste pickup and manifest documentation contact->pickup end_disp Proper Disposal Complete pickup->end_disp

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the most comprehensive information.

References

Personal protective equipment for handling 4,4'-Bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 4,4'-Bi-1H-imidazole, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion: Causes severe skin burns.

  • Eye Damage: Causes serious eye damage.

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

Due to these hazards, stringent safety protocols must be followed during handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling corrosive solids.[2] Always consult the glove manufacturer's specific chemical resistance data. Discard and replace gloves immediately if contaminated or torn.
Eyes/Face Safety goggles and face shieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.
Body Chemical-resistant lab coat or apronA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH-approved respiratorA respirator is necessary when engineering controls (like a fume hood) are not available or are insufficient to control airborne dust, or during spill cleanup of a solid. The type of respirator and cartridge should be selected based on the potential exposure concentration.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial. The following step-by-step workflow should be implemented:

  • Preparation and Pre-Handling Check:

    • Ensure the work area is clean and uncluttered.

    • Verify that a certified chemical fume hood is operational.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.[3]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available.

  • Handling the Compound:

    • All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Wear all required PPE as specified in the table above.

    • When weighing the solid, use a draft shield or perform the task in a powder-handling enclosure.

    • Avoid creating dust.[1]

    • Use appropriate, clean, and dry utensils for transferring the solid.

  • Post-Handling Procedures:

    • Securely close the container of this compound.

    • Decontaminate the work area, including the balance and any utensils used.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the chemical name and associated hazards.[3][4]
Contaminated Labware (e.g., pipette tips, weighing boats) Place in a designated, sealed hazardous waste container lined with a plastic bag. Do not mix with general laboratory waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Collect in a sealed plastic bag within a designated hazardous waste container.
Spill Cleanup Debris All materials used to clean up a spill should be collected in a sealed, compatible hazardous waste container and labeled appropriately.[3]

General Disposal Guidelines:

  • Never dispose of this compound down the drain.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Cleanup:

  • Small Spill (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area.

    • Dispose of all cleanup materials as hazardous waste.[5]

  • Large Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Close the laboratory doors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

PPE_Selection_Decision cluster_ppe Minimum Required PPE start Handling this compound? lab_coat Lab Coat start->lab_coat safety_goggles Safety Goggles start->safety_goggles chem_gloves Chemical-Resistant Gloves start->chem_gloves splash_risk Risk of Splash? chem_gloves->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes dust_risk Risk of Airborne Dust? splash_risk->dust_risk No face_shield->dust_risk respirator Use Respirator dust_risk->respirator Yes proceed Proceed with Caution dust_risk->proceed No respirator->proceed

PPE Selection Decision-Making Process

References

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